molecular formula C4H7ClN2O B061550 Isoxazol-4-ylmethanamine hydrochloride CAS No. 173850-71-0

Isoxazol-4-ylmethanamine hydrochloride

Katalognummer: B061550
CAS-Nummer: 173850-71-0
Molekulargewicht: 134.56 g/mol
InChI-Schlüssel: ASVALZCMCJOEQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazol-4-ylmethanamine hydrochloride is a valuable chemical building block and synthetic intermediate, primarily employed in medicinal chemistry and drug discovery research. This compound features a primary amine group, functionalized with an isoxazole heterocycle, making it a versatile scaffold for the synthesis of more complex molecules. The amine, presented as a stable hydrochloride salt for enhanced shelf-life and handling, is readily amenable to a wide range of coupling reactions, such as amide bond formation, reductive amination, and nucleophilic substitution, allowing for rapid diversification of compound libraries.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2-oxazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVALZCMCJOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624188
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-70-4, 173850-71-0
Record name 4-Isoxazolemethanamine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847490-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-oxazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (isoxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (isoxazol-4-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing with the formation of an isoxazole-4-carboxylic acid derivative, followed by functional group transformations to yield the target amine, and concluding with the formation of its hydrochloride salt for enhanced stability and handling. This document details the experimental protocols, summarizes quantitative data in structured tables, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (isoxazol-4-yl)methanamine hydrochloride is strategically designed around the construction of the isoxazole core, followed by the elaboration of a functional group at the 4-position to introduce the aminomethyl moiety. The chosen pathway involves the synthesis of an isoxazole-4-carboxylic acid, which is then converted to the corresponding carboxamide. Subsequent reduction of the amide furnishes the desired primary amine, which is then converted to its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Isoxazole-4-carboxylic Acid Synthesis cluster_1 Step 2: Amide Formation cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Hydrochloride Salt Formation A Aldehyde D 3-Substituted-isoxazole-4-carboxylic acid A->D 1. Oxime formation 2. Cyclization with Ethyl Acetoacetate 3. Hydrolysis B Hydroxylamine Hydrochloride B->D C Ethyl Acetoacetate C->D E Isoxazole-4-carboxylic acid H Isoxazole-4-carboxamide E->H 1. Acid Chloride Formation 2. Amination F Thionyl Chloride F->H G Ammonia Source G->H I Isoxazole-4-carboxamide K (isoxazol-4-yl)methanamine I->K Reduction J Lithium Aluminum Hydride (LAH) J->K L (isoxazol-4-yl)methanamine N (isoxazol-4-yl)methanamine hydrochloride L->N Acid-Base Reaction M Hydrochloric Acid M->N

Figure 1: Overall synthetic workflow for (isoxazol-4-yl)methanamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-Substituted-isoxazole-4-carboxylic Acid

This procedure outlines the synthesis of a 3-substituted isoxazole-4-carboxylic acid, which can serve as a key intermediate. The protocol is adapted from a known method for similar derivatives.[1]

1.1 Oxime Formation:

  • An aldehyde (0.02 mol) is dissolved in ethanol.

  • This solution is added to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol).

  • The mixture is heated at 80-90 °C for 30 minutes.

  • After cooling, the solid oxime that separates is collected and purified by recrystallization from ethanol.

1.2 Cyclization and Ester Formation:

  • The obtained oxime (1 mmol) is mixed with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask.

  • The mixture is gradually heated without a solvent for approximately one hour.

1.3 Hydrolysis to Carboxylic Acid:

  • The resulting ester from the previous step is hydrolyzed to the corresponding carboxylic acid. A typical procedure involves heating the ester with an aqueous acid, such as 60% aqueous sulfuric acid, followed by workup and isolation of the carboxylic acid product.[2]

Reactant/Reagent Step Quantity Molar Ratio (relative to aldehyde)
Aldehyde1.1 Oxime Formation0.02 mol1
Hydroxylamine Hydrochloride1.1 Oxime Formation0.08 mol4
Sodium Acetate1.1 Oxime Formation0.04 mol2
Oxime (from 1.1)1.2 Cyclization1 mmol-
Ethyl Acetoacetate1.2 Cyclization2 mmol-
Anhydrous Zinc Chloride1.2 Cyclization0.1 mmol-
3-Substituted-isoxazole-4-carboxylate1.3 Hydrolysis--
60% Aqueous Sulfuric Acid1.3 HydrolysisSufficient amount-

Table 1: Reagents for the synthesis of 3-substituted-isoxazole-4-carboxylic acid.

Step 2: Synthesis of Isoxazole-4-carboxamide

This step involves the conversion of the carboxylic acid to a carboxamide, a crucial precursor for the final amine. The protocol is based on a general method for isoxazole-carboxamide synthesis.[1][3]

  • The 3-substituted-isoxazole-4-carboxylic acid (1 mmol) is refluxed with thionyl chloride (2 mmol) for 2-3 hours.

  • After the reaction is complete (monitored by TLC), excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in dichloromethane.

  • A source of ammonia (e.g., aqueous ammonia or ammonia gas) is added to the solution.

  • The reaction mixture is stirred until the formation of the carboxamide is complete (monitored by TLC).

  • The product is isolated through appropriate workup and purification.

Reactant/Reagent Quantity (per 1 mmol of acid) Purpose
3-Substituted-isoxazole-4-carboxylic acid1 mmolStarting material
Thionyl Chloride2 mmolActivating agent
DichloromethaneSufficient volumeSolvent
Ammonia SourceExcessAminating agent

Table 2: Reagents for the synthesis of isoxazole-4-carboxamide.

Step 3: Reduction of Isoxazole-4-carboxamide to (isoxazol-4-yl)methanamine

The reduction of the carboxamide to the primary amine is a key transformation. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this purpose.

  • In a dry flask under an inert atmosphere, a suspension of Lithium Aluminum Hydride (excess) in a dry ethereal solvent (e.g., THF, diethyl ether) is prepared.

  • A solution of isoxazole-4-carboxamide in the same dry solvent is added dropwise to the LAH suspension at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred until the reduction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to yield the crude (isoxazol-4-yl)methanamine.

Caution: Lithium aluminum hydride reacts violently with water. All equipment must be thoroughly dried, and the reaction must be conducted under anhydrous conditions.

Reactant/Reagent Molar Ratio (relative to amide) Purpose
Isoxazole-4-carboxamide1Starting material
Lithium Aluminum Hydride (LAH)Excess (typically 2-4)Reducing agent
Anhydrous THF or Diethyl Ether-Solvent

Table 3: Reagents for the reduction of isoxazole-4-carboxamide.

Step 4: Formation of (isoxazol-4-yl)methanamine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

  • The crude or purified (isoxazol-4-yl)methanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Reactant/Reagent Purpose
(isoxazol-4-yl)methanamineFree base
HCl in Diethyl Ether/DioxaneAcid for salt formation
Diethyl Ether/Ethyl AcetateSolvent

Table 4: Reagents for hydrochloride salt formation.

Concluding Remarks

The synthetic route detailed in this guide provides a comprehensive framework for the preparation of (isoxazol-4-yl)methanamine hydrochloride. Researchers should note that the specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the unsubstituted isoxazole system. Careful monitoring of each step by appropriate analytical techniques, such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), is crucial to ensure the desired product's successful synthesis and characterization. The inherent reactivity of the isoxazole ring, particularly towards strong reducing agents, should be considered, and reaction conditions should be chosen to maximize the yield of the desired product while minimizing side reactions.

References

Isoxazol-4-ylmethanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an isoxazole ring substituted with a methanamine hydrochloride group. The isoxazole moiety is a well-recognized pharmacophore present in numerous approved drugs, including certain antibiotics (e.g., sulfamethoxazole) and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the aminomethyl group provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules. This technical guide provides a summary of its chemical properties, a representative synthesis protocol, and safety information.

Chemical and Physical Properties

Table 1: General and Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 173850-71-0[1]
Molecular Formula C₄H₇ClN₂O[1]
Molecular Weight 134.56 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95% or ≥97% (supplier dependent)[3]
Storage Conditions Inert atmosphere, 2-8°C[1]
SMILES Code NCC1=CON=C1.[H]Cl[1]

Table 2: Computed Physicochemical Properties (for the free base, Isoxazol-4-ylmethanamine)

PropertyValueSource
XLogP3-AA -0.8[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Exact Mass 98.048012819 Da[4]
Topological Polar Surface Area 52.1 Ų[4]
Boiling Point (calculated) 206.994 °C at 760 mmHg[5]

Synthesis and Characterization

Representative Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of similar isoxazole-containing compounds can be adapted. The following is a representative, multi-step synthesis that could potentially yield the target compound.

Step 1: Synthesis of an Isoxazole Precursor

A common method for forming the isoxazole ring is through a [3+2] cycloaddition reaction or by the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. For a 4-substituted isoxazole, a potential starting point could be the reaction of hydroxylamine hydrochloride with a suitably protected form of 2-(aminomethyl)malondialdehyde or a related precursor.

General Experimental Procedure for Isoxazole Ring Formation:

  • To a solution of the β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, water), add an equimolar amount of hydroxylamine hydrochloride.[6]

  • The reaction may be heated or catalyzed by a mild acid or base.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the isoxazole precursor.

Step 2: Introduction of the Aminomethyl Group and Salt Formation

If the isoxazole precursor does not already contain the aminomethyl group, it would be introduced in a subsequent step, for example, by reduction of a nitrile or an amide. The final step would involve the formation of the hydrochloride salt.

  • The isoxazole intermediate is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol).

  • An excess of a solution of hydrochloric acid in a volatile solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure and the presence of all expected protons and carbons. While specific spectral data is not publicly available, suppliers like ChemicalBook and BLD Pharm indicate its availability upon request.[2][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purify Purification (e.g., Chromatography, Recrystallization) crude->purify pure Pure Product purify->pure analysis Analytical Techniques pure->analysis nmr NMR analysis->nmr ms MS analysis->ms hplc HPLC analysis->hplc

Caption: General workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

The broader class of isoxazole derivatives has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[9][10] The isoxazole ring is a key structural feature in several pharmaceuticals. However, there is currently no specific, publicly available information detailing the biological activity or involvement in any signaling pathways for this compound itself. Researchers interested in the potential therapeutic applications of this compound would need to conduct their own in vitro and in vivo studies to elucidate its biological function.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Logical Relationship Diagram for Safety Precautions

G Safety Precautions Logical Flow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_response First Aid Response compound Isoxazol-4-ylmethanamine Hydrochloride skin_irritation Skin Irritation (H315) compound->skin_irritation eye_irritation Eye Irritation (H319) compound->eye_irritation resp_irritation Respiratory Irritation (H335) compound->resp_irritation gloves Protective Gloves skin_irritation->gloves goggles Safety Goggles eye_irritation->goggles fume_hood Fume Hood resp_irritation->fume_hood skin_contact Skin Contact: Wash with soap and water gloves->skin_contact eye_contact Eye Contact: Rinse with water goggles->eye_contact lab_coat Lab Coat inhalation Inhalation: Move to fresh air fume_hood->inhalation

Caption: Logical flow from hazard identification to safety measures.

References

Spectroscopic Profile of Isoxazol-4-ylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazol-4-ylmethanamine hydrochloride (CAS No: 173850-71-0). While specific, experimentally-derived raw data and detailed protocols for this particular compound are not extensively available in public literature, this document outlines the expected spectroscopic characteristics based on the known structure and data from analogous isoxazole derivatives. The information herein is intended to guide researchers in the characterization and analysis of this and related compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methanamine hydrochloride group at the 4-position.

Molecular Formula: C₄H₇ClN₂O Molecular Weight: 134.57 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of closely related isoxazole compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5 - 9.0Singlet1HIsoxazole ring H-5
~8.0 - 8.5Singlet1HIsoxazole ring H-3
~4.0 - 4.5Singlet/Triplet2H-CH₂-
~8.0 - 9.0 (broad)Singlet3H-NH₃⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150 - 160Isoxazole ring C-5
~145 - 155Isoxazole ring C-3
~110 - 120Isoxazole ring C-4
~35 - 45-CH₂-

Solvent: D₂O or DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (isoxazole ring)
3000 - 2800Broad, StrongN-H stretching (ammonium salt)
~1640MediumC=N stretching (isoxazole ring)
~1580MediumN-H bending (ammonium salt)
~1450MediumC=C stretching (isoxazole ring)
~1100StrongC-O stretching (isoxazole ring)
Table 4: Predicted Mass Spectrometry Data
m/zIon
98.05[M-HCl]⁺ (Exact mass of free base)
99.06[M-HCl+H]⁺ (Protonated free base)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum is collected prior to the sample scan.

Mass Spectrometry (MS)
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Place in NMR Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Peak Integration & Chemical Shift Assignment F->G

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place Solid Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution of Sample B Infuse into ESI Source A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion Peak C->D E Analyze Fragmentation Pattern (if applicable) D->E

Isoxazol-4-ylmethanamine hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Isoxazol-4-ylmethanamine Hydrochloride

Introduction

This compound is a heterocyclic amine salt of interest in chemical and pharmaceutical research. A thorough understanding of its solubility profile is fundamental for its application in drug discovery and development, influencing formulation, bioavailability, and route of administration. As of this writing, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the predicted solubility characteristics and providing detailed experimental protocols for the systematic determination of its solubility profile.

Predicted Solubility Profile

The molecular structure of this compound suggests a favorable solubility in polar solvents. The presence of the isoxazole ring, with its nitrogen and oxygen heteroatoms, contributes to the molecule's polarity. Furthermore, the primary amine group is protonated to form a hydrochloride salt. Amine salts are generally characterized by their enhanced water solubility compared to their free base counterparts, as the ionic nature of the salt interacts favorably with polar solvent molecules like water.[1][2]

Based on these chemical principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent/MediumPredicted SolubilityRationale
WaterSoluble to Freely SolubleThe compound is a salt, which is ionic and polar, facilitating strong interactions with polar water molecules.[1]
Saline Buffers (e.g., PBS)SolubleExpected to be soluble in aqueous buffers; solubility may be influenced by pH and ionic strength.
Methanol / EthanolSolubleThe polarity of lower-chain alcohols is sufficient to dissolve the polar amine salt.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds, including many salts.
Dichloromethane (DCM)Sparingly Soluble to InsolubleAs a less polar organic solvent, DCM is not expected to effectively solvate the ionic hydrochloride salt.
Hexanes / EtherInsolubleNon-polar solvents are unlikely to dissolve the highly polar amine salt.[1]

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. This involves both qualitative assessment and precise quantitative measurement of thermodynamic (equilibrium) solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid classification of the compound's solubility in various solvents.

  • Preparation : Weigh approximately 25 mg of this compound into separate, clean glass vials for each solvent to be tested.

  • Solvent Addition : Add 0.75 mL of the first solvent (e.g., water) to the corresponding vial in small portions.

  • Mixing : After each addition, cap the vial and shake vigorously for approximately 30-60 seconds.

  • Observation : Visually inspect the solution for any undissolved solid particles against a dark background.

  • Classification :

    • Soluble : If the entire solid dissolves, the compound is considered soluble in that solvent under these conditions.

    • Insoluble : If the solid does not dissolve, proceed to the next solvent.

  • Acid/Base Solubility (for water-insoluble compounds) :

    • Test solubility in 5% aqueous HCl. Most amines are soluble in acidic solutions.[3][4]

    • Test solubility in 5% aqueous NaOH.

  • Repeat : Repeat steps 2-5 for all selected solvents (e.g., ethanol, DMSO, dichloromethane, etc.).

Protocol 2: Quantitative Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true thermodynamic solubility of a compound.[5]

  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap glass vial. The excess solid should be clearly visible.

    • Prepare a minimum of three replicate samples for each solvent system.

  • Equilibration :

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (e.g., 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vials followed by filtration of the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) is required.[6]

  • Analysis and Quantification :

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying the concentration of dissolved this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and a C18 column.

  • Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis : Inject the standards and the diluted samples from the solubility experiment.

  • Quantification : Plot a standard curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the complete solubility profile of a compound like this compound.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination (Equilibrium Solubility) cluster_analysis Analytical Method start Start: Weigh Compound add_solvent Add Solvent (e.g., Water) start->add_solvent mix Vigorous Mixing add_solvent->mix observe Visual Observation mix->observe soluble Soluble observe->soluble  Yes insoluble Insoluble observe->insoluble  No next_solvent Test Next Solvent soluble->next_solvent insoluble->next_solvent prep_sat Prepare Saturated Solution (Excess Solid) next_solvent->prep_sat equilibrate Equilibrate (24-48h) @ Constant Temp prep_sat->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze calc Calculate Solubility (mg/mL or M) analyze->calc quantify Quantify Sample Concentration analyze->quantify end_node End: Complete Solubility Profile calc->end_node std_curve Prepare Standard Curve std_curve->quantify

Caption: Experimental workflow for determining the solubility profile.

Data Presentation

All quantitative data obtained from the experimental protocols should be meticulously recorded and presented in a structured format for clarity and comparative analysis.

Table 2: Template for Quantitative Solubility Data of this compound

Solvent/MediumpHTemperature (°C)Solubility (mg/mL) ± SD (n=3)Solubility (Molar) ± SD (n=3)
Deionized Water~25Experimental ValueCalculated Value
PBS7.425Experimental ValueCalculated Value
PBS7.437Experimental ValueCalculated Value
0.1 M HCl1.025Experimental ValueCalculated Value
Ethanol~25Experimental ValueCalculated Value
DMSO~25Experimental ValueCalculated Value

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently documented in public sources, its chemical structure strongly suggests good solubility in aqueous and polar organic solvents. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically and accurately determine this crucial physicochemical property. The outlined qualitative and quantitative methods, particularly the equilibrium shake-flask protocol coupled with HPLC analysis, represent a robust strategy for generating the high-quality data required for informed decision-making in research and drug development.

References

Purity assessment of Isoxazol-4-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Assessment of Isoxazol-4-ylmethanamine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a structure of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities. As a key building block or intermediate in the synthesis of more complex pharmaceutical agents, the purity of this compound is of paramount importance.[1] A rigorous analytical assessment is crucial to ensure its identity, strength, quality, and purity, thereby guaranteeing the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and workflow visualizations to support robust analytical characterization.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is necessary for a comprehensive purity profile. The primary methods include chromatography for separation and quantification of impurities, spectroscopy for structural elucidation, and other specific tests for residual solvents and inorganic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity and impurity profile of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Considerations for Method Development:

  • Detection: The isoxazole ring provides some UV absorbance, but the molecule lacks a strong chromophore. Therefore, detection might be challenging at low levels. A low UV wavelength (e.g., 210-230 nm) may be required. For higher sensitivity and specificity, or if UV detection is inadequate, alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be utilized.

  • Derivatization: To enhance UV detection or improve chromatographic performance, pre-column derivatization can be employed. Reagents like dansyl chloride react with primary amines to form highly fluorescent derivatives, significantly improving detection limits.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol.[3][4] Gradient elution is often preferred to resolve impurities with a wide range of polarities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds like this compound, which is a salt with low volatility, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.

Considerations for Method Development:

  • Derivatization: The primary amine group can be derivatized using various reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA), to increase volatility.[5] This process is critical for successful GC analysis and can enhance chromatographic separation and detection.[5]

  • Detection: A Flame Ionization Detector (FID) provides general quantification, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown impurities by providing mass-to-charge ratio information.[5][6]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the unambiguous structural confirmation of the main component and the identification of impurities.[7] The chemical shifts, coupling constants, and signal integrations provide detailed structural information. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard without the need for a specific analyte reference standard.

  • Mass Spectrometry (MS): When coupled with LC or GC, MS is the definitive technique for impurity identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, facilitating their structural elucidation.[8]

Other Purity Tests
  • Water Content: Karl Fischer titration is the standard method for the quantitative determination of water content in the substance.

  • Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities present in the sample.

  • Residual Solvents: A specific GC method with headspace sampling is used to identify and quantify any residual organic solvents from the synthesis and purification processes.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Representative HPLC Method Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 220 nm
Injection Vol. 10 µL

| Sample Conc. | 1 mg/mL in Mobile Phase A |

Table 2: Representative GC-MS Method Parameters (Post-Derivatization)

Parameter Condition
Derivatizing Agent N-methyl-bis(trifluoroacetamide) (MBTFA)
Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 3: Illustrative Method Validation Summary (ICH Guidelines)

Parameter HPLC Method GC Method
Linearity (r²) > 0.999 > 0.998
Range (µg/mL) 1 - 100 1 - 100
LOD (µg/mL) 0.1 0.2
LOQ (µg/mL) 0.3 0.6
Accuracy (% Recovery) 98.0 - 102.0% 97.5 - 102.5%

| Precision (% RSD) | < 2.0% | < 2.5% |

Table 4: Potential Impurity Profile

Impurity Type Potential Source Analytical Method
Starting Materials Incomplete reaction HPLC, GC-MS
Reaction By-products Side reactions during synthesis HPLC, LC-MS
Isomeric Impurities Non-specific synthesis HPLC
Residual Solvents Purification process Headspace GC-MS

| Inorganic Salts | Reagents, work-up | Residue on Ignition, IC |

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC
  • Preparation of Solutions:

    • Accurately weigh about 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.[9]

  • Chromatographic System:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

    • Inject the reference standard solution five times to check for system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Quantify known impurities using the relative response factor (RRF) with respect to the main peak.

Protocol 2: Impurity Analysis by GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the derivatizing agent (e.g., MBTFA).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[5]

    • Cool the vial to room temperature before injection.

  • GC-MS System:

    • Set up the GC-MS system according to the parameters in Table 2.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution into the GC-MS.

    • Acquire data in full scan mode to identify all volatile components.

  • Data Interpretation:

    • Identify the main peak corresponding to the derivatized Isoxazol-4-ylmethanamine.

    • Identify impurity peaks by comparing their mass spectra with known libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_Initial Sample Receipt cluster_Tests Analytical Testing cluster_Data Data Evaluation cluster_Final Final Disposition Sample API Sample Isoxazol-4-ylmethanamine HCl HPLC HPLC Purity (Assay & Impurities) Sample->HPLC Testing GC GC-MS (Residual Solvents) Sample->GC Testing KF Karl Fischer (Water Content) Sample->KF Testing ROI Residue on Ignition (Inorganic Impurities) Sample->ROI Testing ID Spectroscopic ID (NMR, MS, FTIR) Sample->ID Testing Review Review Data vs. Specifications HPLC->Review Impurity_ID Impurity Identification & Characterization HPLC->Impurity_ID GC->Review GC->Impurity_ID KF->Review ROI->Review ID->Review ID->Impurity_ID CoA Certificate of Analysis (CoA) Generation Review->CoA Impurity_ID->Review Release Batch Release CoA->Release

Caption: Overall workflow for the purity assessment of an Active Pharmaceutical Ingredient (API).

HPLC_Analysis_Workflow cluster_Prep Sample Preparation cluster_Deriv Optional Derivatization cluster_Analysis Instrumental Analysis cluster_Output Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Reagent Add Derivatizing Reagent (e.g., Dansyl Cl) Dissolve->Reagent if needed Inject Inject into HPLC System Dissolve->Inject direct React Incubate / React Reagent->React React->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity / Impurity Levels Integrate->Report

Caption: Detailed workflow for HPLC analysis, including an optional derivatization step.

Impurity_Identification_Logic Unknown Unknown Peak Detected in HPLC Chromatogram LCMS Perform LC-MS Analysis Unknown->LCMS HRMS Obtain High-Resolution Mass Spectrum (HRMS) LCMS->HRMS MSMS Perform MS/MS Fragmentation LCMS->MSMS Formula Determine Elemental Composition (Formula) HRMS->Formula Structure Propose Structure based on Fragments & Synthesis Route Formula->Structure MSMS->Structure Confirm Confirm Structure (e.g., by NMR or Synthesis) Structure->Confirm

Caption: Logical workflow for the structural elucidation of unknown impurities using LC-MS/MS.

References

An In-depth Technical Guide to Isoxazol-4-ylmethanamine hydrochloride: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazol-4-ylmethanamine hydrochloride (CAS Number: 173850-71-0) is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The isoxazole motif is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and biological properties to molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery, based on the broad bioactivity of the isoxazole class of compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of an isoxazole ring substituted at the 4-position with an aminomethyl group, and it is supplied as a hydrochloride salt to improve stability and solubility.

Table 1: Chemical and Physical Properties of this compound and its Free Base

PropertyValue (Hydrochloride Salt)Value (Free Base - Computed)Reference
CAS Number 173850-71-0173850-43-6[1]
Molecular Formula C4H7ClN2OC4H6N2O[1]
Molecular Weight 134.56 g/mol 98.10 g/mol [1][2]
IUPAC Name (1,2-oxazol-4-yl)methanamine hydrochloride1,2-oxazol-4-ylmethanamine[2]
SMILES C1=C(C=NO1)CN.ClC1=C(C=NO1)CN[2]
Appearance White to off-white solid-[1]
Storage Temperature 2-8°C, under inert gas-[1]
XLogP3-AA --0.8[2]
Hydrogen Bond Donor Count -1[2]
Hydrogen Bond Acceptor Count -3[2]
Rotatable Bond Count -1[2]
Topological Polar Surface Area -52.1 Ų[2]

Synthesis and Reactivity

Proposed Experimental Protocol: Gabriel Synthesis of Isoxazol-4-ylmethanamine

This proposed protocol involves two main steps: the synthesis of a 4-(halomethyl)isoxazole intermediate and its subsequent conversion to the desired amine via the Gabriel synthesis.

Step 1: Synthesis of 4-(Chloromethyl)isoxazole

A suitable starting material, such as a 4-(hydroxymethyl)isoxazole, can be converted to 4-(chloromethyl)isoxazole using a standard chlorinating agent like thionyl chloride or phosphorus oxychloride.

Step 2: Gabriel Synthesis

  • Alkylation of Potassium Phthalimide: In a round-bottom flask, potassium phthalimide is dissolved in a polar aprotic solvent such as DMF. 4-(Chloromethyl)isoxazole (from Step 1) is added, and the mixture is heated to facilitate the SN2 reaction, forming N-(isoxazol-4-ylmethyl)phthalimide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the alkylation is complete, the N-substituted phthalimide is cleaved to release the primary amine. This is typically achieved by reacting with hydrazine hydrate in a protic solvent like ethanol under reflux.

  • Workup and Purification: Upon completion of the hydrazinolysis, the reaction mixture is worked up to remove the phthalhydrazide byproduct. The crude Isoxazol-4-ylmethanamine can then be purified by distillation or chromatography.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate of this compound is then collected by filtration and dried.

The reactivity of this compound is primarily dictated by the primary amine group. This nucleophilic amine can readily participate in a variety of chemical transformations, including:

  • Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

This versatile reactivity makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery screening.

Proposed Synthesis of this compound start 4-(Hydroxymethyl)isoxazole intermediate1 4-(Chloromethyl)isoxazole start->intermediate1 Thionyl Chloride (SOCl2) gabriel_intermediate N-(Isoxazol-4-ylmethyl)phthalimide intermediate1->gabriel_intermediate DMF phthalimide Potassium Phthalimide phthalimide->gabriel_intermediate free_amine Isoxazol-4-ylmethanamine gabriel_intermediate->free_amine Ethanol, Reflux final_product This compound free_amine->final_product Ether/Ethanol hydrazine Hydrazine (NH2NH2) hydrazine->free_amine hcl HCl hcl->final_product

Caption: Proposed synthetic route for this compound via Gabriel synthesis.

Role in Drug Discovery and Biological Context

This compound itself is not known to possess significant biological activity. Instead, it serves as a valuable starting material for the synthesis of more complex molecules with a wide range of therapeutic applications. The isoxazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Drug Discovery Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development building_block Isoxazol-4-ylmethanamine hydrochloride derivatization Chemical Derivatization (e.g., Amidation, Reductive Amination) building_block->derivatization library Compound Library of Isoxazole Derivatives derivatization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: General workflow for the use of a building block in drug discovery.

Potential Therapeutic Areas for Derivatives

The incorporation of the isoxazole moiety has been a successful strategy in the development of drugs for various diseases. Derivatives synthesized from this compound could potentially target a range of biological pathways and be investigated for the following activities:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).

  • Anticancer: Targeting protein kinases, sirtuins, or other pathways involved in cell proliferation and survival.

  • Antimicrobial: As novel antibiotics or antifungal agents.

  • Neurological Disorders: Modulating the activity of receptors and enzymes in the central nervous system, such as NMDA receptors or acetylcholinesterase.

The 4-aminomethyl group provides a key point of attachment for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[1]

Conclusion

This compound is a valuable and versatile chemical building block for the synthesis of novel isoxazole-containing compounds. While the compound itself is not biologically active, its utility lies in its ability to introduce the pharmacologically relevant isoxazole scaffold into larger molecules. The primary amine handle allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening in drug discovery programs. Further research into the synthesis and application of derivatives of this compound is warranted to explore the full potential of this chemical entity in the development of new therapeutics.

References

Synthesis of isoxazole derivatives from simple starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the isoxazole ring from simple, readily available starting materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of diverse isoxazole derivatives.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for the synthesis of isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, typically proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles when terminal alkynes are used. The nitrile oxide dipole is usually generated in situ from precursors such as aldoximes or nitroalkanes to circumvent its high reactivity and propensity to dimerize.

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

The use of a copper(I) catalyst dramatically accelerates the reaction rate and enhances the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, exclusively yielding 3,5-disubstituted isoxazoles.

Experimental Protocol:

A one-pot procedure for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles is as follows:

  • To a solution of the aldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride (1.05 equiv) and sodium hydroxide (1.05 equiv). Stir the mixture at room temperature for one hour to form the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

  • Finally, add chloramine-T trihydrate (1.05 equiv) portion-wise to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[1]

Quantitative Data:

The copper(I)-catalyzed cycloaddition is compatible with a wide range of functional groups on both the aldehyde and the alkyne, generally providing good to excellent yields.

Aldehyde Substituent (R1)Alkyne Substituent (R2)Yield (%)
PhenylPhenyl95
4-MethoxyphenylPhenyl92
4-ChlorophenylPhenyl96
Phenyln-Butyl85
CyclohexylPhenyl88

Reaction Mechanism:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The in situ generated nitrile oxide reacts with the copper(I)-acetylide, which is formed from the terminal alkyne and the copper(I) catalyst.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Aldoxime Aldoxime (R1-CH=NOH) Aldehyde->Aldoxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Aldoxime Alkyne Terminal Alkyne (R2-C≡CH) Cu_Acetylide Copper(I) Acetylide (R2-C≡CCu) Alkyne->Cu_Acetylide + Cu(I) Cu_catalyst Cu(I) Catalyst Cu_catalyst->Cu_Acetylide NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Aldoxime->NitrileOxide Oxidation Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Cu_Acetylide->Isoxazole

Caption: Copper(I)-Catalyzed Isoxazole Synthesis Workflow.

Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

The synthesis of 3,4-disubstituted isoxazoles can be achieved through a metal-free, enamine-triggered [3+2] cycloaddition. This method offers an alternative regioselectivity compared to the more common synthesis of 3,5-disubstituted isomers.[2]

Experimental Protocol:

  • To a solution of the aldehyde (1.0 equiv) and a secondary amine catalyst, such as pyrrolidine (1.2 equiv), in a non-polar solvent like toluene, add the N-hydroximidoyl chloride (1.1 equiv).

  • Add triethylamine (1.5 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the intermediate 4,5-dihydroisoxazole is oxidized in a subsequent step to yield the 3,4-disubstituted isoxazole.

  • Purify the product by column chromatography.[2]

Quantitative Data:

This method demonstrates high yields across a range of substrates.

Aldehyde SubstituentN-hydroximidoyl chloride SubstituentYield (%)
PhenylacetaldehydePhenyl95
3-Phenylpropionaldehyde4-Chlorophenyl92
HexanalPhenyl88

Reaction Mechanism:

The reaction is initiated by the formation of an enamine from the aldehyde and the secondary amine catalyst. Concurrently, the N-hydroximidoyl chloride generates a nitrile oxide in the presence of a base. The subsequent [3+2] cycloaddition between the enamine and the nitrile oxide, followed by oxidation, yields the 3,4-disubstituted isoxazole.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine Amine Secondary Amine Amine->Enamine Hydroximidoyl_Chloride N-hydroximidoyl chloride NitrileOxide Nitrile Oxide Hydroximidoyl_Chloride->NitrileOxide Base Base (Et3N) Base->NitrileOxide Dihydroisoxazole 4,5-Dihydroisoxazole Enamine->Dihydroisoxazole NitrileOxide->Dihydroisoxazole [3+2] Cycloaddition Isoxazole 3,4-Disubstituted Isoxazole Dihydroisoxazole->Isoxazole Oxidation

Caption: Enamine-Mediated 3,4-Disubstituted Isoxazole Synthesis.

Claisen Isoxazole Synthesis from 1,3-Dicarbonyl Compounds

A classic and reliable method for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This reaction can lead to a mixture of regioisomers, but the selectivity can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Experimental Protocol:

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent, such as ethanol.

  • Add hydroxylamine hydrochloride (1.0-1.2 equiv) to the solution.

  • Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride and facilitate the reaction.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the isoxazole derivative by recrystallization or column chromatography.

Quantitative Data:

The yields for the Claisen isoxazole synthesis are generally moderate to good, depending on the substrate and reaction conditions.

1,3-Dicarbonyl Compound (R1, R2, R3)Yield (%)
Acetylacetone (R1=Me, R2=H, R3=Me)85
Benzoylacetone (R1=Ph, R2=H, R3=Me)78
Dibenzoylmethane (R1=Ph, R2=H, R3=Ph)82
Ethyl acetoacetate (R1=Me, R2=H, R3=OEt)75

Reaction Mechanism:

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Oxime Oxime Intermediate Dicarbonyl->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Condensation Cyclic_Intermediate Cyclic Hemiaminal Oxime->Cyclic_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclic_Intermediate->Isoxazole Dehydration

Caption: Claisen Isoxazole Synthesis Mechanism.

Synthesis from α,β-Unsaturated Ketones and Hydroxylamine

Isoxazole and isoxazoline derivatives can also be synthesized from the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine. This method provides access to a variety of substituted isoxazoles.

Experimental Protocol:

  • A mixture of the α,β-unsaturated ketone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol is prepared.

  • An aqueous solution of a base, such as potassium hydroxide, is added to the mixture.

  • The reaction mixture is refluxed for several hours and monitored by TLC.

  • After cooling, the mixture is poured into crushed ice and extracted with an organic solvent like diethyl ether.

  • The combined organic extracts are dried and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data:

The yields of isoxazoles from this method are typically in the moderate to good range.

α,β-Unsaturated Ketone Substituents (Ar1, Ar2)Yield (%)
Phenyl, Phenyl75
4-Methoxyphenyl, Phenyl82
4-Chlorophenyl, 4-Methoxyphenyl78
Naphthyl, Phenyl72

Regioselective Synthesis from β-Enamino Diketones

A highly versatile and regioselective method for the synthesis of various isoxazole isomers involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. The regiochemical outcome can be controlled by carefully selecting the reaction conditions, such as the solvent and the use of additives like pyridine or Lewis acids.

Experimental Protocol for 3,4-Disubstituted Isoxazoles:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data:

This methodology allows for the selective synthesis of different isoxazole regioisomers in good yields.

β-Enamino Diketone SubstituentsConditionsMajor RegioisomerYield (%)
R1=Ph, R2=Me, R3=HMeCN, Pyridine, BF3·OEt23,4-disubstituted85
R1=Ph, R2=Me, R3=HEtOH, rt4,5-disubstituted75 (mixture)
R1=Ph, R2=Ph, R3=HMeCN, Pyridine, BF3·OEt23,4-disubstituted82

Conclusion

The synthesis of isoxazole derivatives can be achieved through a variety of reliable and efficient methods, starting from simple and readily available materials. The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The 1,3-dipolar cycloaddition offers a powerful and versatile approach, with the ability to control regioselectivity through catalysis. The classical Claisen condensation remains a robust method for the synthesis of a wide range of isoxazoles. Furthermore, the use of α,β-unsaturated ketones and the highly tunable synthesis from β-enamino diketones provide additional strategic avenues for accessing diverse isoxazole scaffolds. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize novel isoxazole-containing molecules for further investigation.

References

Stability of Isoxazol-4-ylmethanamine Hydrochloride Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the stability of isoxazol-4-ylmethanamine hydrochloride under acidic conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the requisite experimental protocols, potential degradation pathways, and analytical methodologies necessary to conduct a thorough stability investigation in a laboratory setting. The principles and procedures described herein are based on established knowledge of isoxazole chemistry and regulatory guidelines for forced degradation studies.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. The isoxazole moiety is a common heterocyclic scaffold in medicinal chemistry, and understanding its stability is crucial for drug formulation, storage, and regulatory compliance. The hydrochloride salt form generally enhances solubility and is common for amine-containing active pharmaceutical ingredients (APIs). However, the stability of the isoxazole ring can be susceptible to pH, particularly under acidic conditions where acid-catalyzed degradation may occur.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways. This guide details a systematic approach to evaluating the stability of this compound under acidic stress.

Data Presentation

Quantitative data from forced degradation studies should be meticulously recorded and organized to facilitate analysis and comparison. The following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Forced Degradation Conditions and Percentage Degradation

Condition IDAcid TypeAcid Concentration (M)Temperature (°C)Time (hours)% Degradation of Isoxazol-4-ylmethanamine HClObservations
AD-01HCl0.12524
AD-02HCl0.16024
AD-03HCl1.06024
AD-04H₂SO₄0.16024
AD-05H₂SO₄1.06024

Table 2: Profile of Degradation Products under Acidic Conditions

Condition IDDegradation Product IDRetention Time (min)% Peak AreaProposed StructureMass (m/z)
AD-03DP-01
AD-03DP-02
AD-05DP-01

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable stability data. The following sections outline the methodologies for conducting forced degradation studies and analyzing the resulting samples.

Forced Degradation Under Acidic Conditions

This protocol describes the procedure for subjecting this compound to acidic stress.

Objective: To induce and quantify the degradation of this compound under various acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • Deionized water

  • Volumetric flasks

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

  • Acid Treatment:

    • For each condition outlined in Table 1, transfer a known volume of the stock solution to a volumetric flask.

    • Add the specified volume of the designated acid (HCl or H₂SO₄) to achieve the target concentration.

    • Dilute to the final volume with deionized water.

  • Incubation:

    • Incubate the solutions at the temperatures specified in Table 1 for the designated time periods.

    • Protect the samples from light to prevent photolytic degradation.

  • Neutralization:

    • After the incubation period, cool the samples to room temperature.

    • Carefully neutralize the samples to approximately pH 7 with a suitable concentration of NaOH.

  • Sample Analysis:

    • Analyze the samples immediately using the HPLC method described in section 3.2.

    • A control sample (time zero) should be prepared and analyzed at the beginning of the experiment.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions (suggested starting point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over a suitable duration to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is recommended for initial method development).

  • Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathway.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information of isolated degradation products. Isolation can be achieved through preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the stability assessment and a hypothetical degradation pathway for this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization start Isoxazol-4-ylmethanamine HCl Stock Solution (1 mg/mL) acid_stress Acidic Stress (HCl / H₂SO₄, Temp, Time) start->acid_stress neutralize Neutralization acid_stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Quantify Degradation & Degradation Products hplc->data lcms LC-MS / HRMS data->lcms nmr Isolation & NMR lcms->nmr pathway Elucidate Degradation Pathway nmr->pathway degradation_pathway parent Isoxazol-4-ylmethanamine (Protonated) intermediate1 Protonated Isoxazole Ring parent->intermediate1 H⁺ intermediate2 Ring-Opened Intermediate (β-Keto Nitrile) intermediate1->intermediate2 H₂O (Ring Opening) product1 Amine-containing β-Diketone intermediate2->product1 H₂O (Hydrolysis of Nitrile) product2 Hydroxylamine intermediate2->product2

The Ascendancy of Isoxazoles: A Technical Guide to Novel Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is paramount. Among the heterocyclic compounds that have garnered significant attention, isoxazoles stand out for their versatile chemical nature and broad spectrum of biological activities. This technical guide provides an in-depth characterization of novel isoxazole building blocks, offering a comprehensive resource for researchers, scientists, and drug development professionals. Herein, we present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] Their unique five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, allows for diverse substitutions, enabling the fine-tuning of their physicochemical and biological properties.[2][3] This adaptability makes them attractive candidates for the development of targeted therapies.

Physicochemical and Biological Activity Data of Novel Isoxazole Derivatives

The following tables summarize the quantitative data for representative novel isoxazole derivatives, showcasing their physical properties and biological activities against various cell lines and microbial strains.

Table 1: Physicochemical Characterization of Selected Isoxazole Derivatives

Compound IDMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2aa C₁₅H₁₁NO141–1427.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4Not specified
2ae C₁₅H₁₀ClNO178–1797.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8Not specified
2an C₁₉H₁₃NO167–1698.37 (s, 1H), 7.96–7.87 (m, 6H), 7.58–7.49 (m, 5H), 6.95 (s, 1H)170.4, 163.0, 133.9, 133.1, 130.0, 129.1, 128.9, 128.8, 128.6, 127.8, 127.3, 126.9, 126.8, 125.5, 124.7, 122.9, 97.8Not specified
ISO-1 C₁₇H₁₅NO₂174-176Not specifiedNot specified3052 (C-H), 1785 (C-H), 1793 (C=O), 1672 (C=C), 1548 (C-O-C)
ISO-2 C₁₇H₁₅NO₃176-178Not specifiedNot specified3042 (C-H), 1775 (C-H), 1791 (C=O), 1672 (C=C), 1544 (C-O-C)

Note: NMR data is presented for key signals. For full spectral data, refer to the cited literature.[3][4]

Table 2: In Vitro Anticancer Activity of Novel Isoxazole Derivatives (IC₅₀, µM)

Compound IDMCF-7 (Breast)4T1 (Breast)PC-3 (Prostate)HeLa (Cervical)HepG2 (Liver)K562 (Leukemia)
2g 2.639-----
5 3.09-----
D (reference) 19.72-----
1a --Significant---
1b --Significant---
1c --Significant---
S23 Selective-----
1 -----0.071
2 -----0.018
3 -----0.044

Note: "-" indicates data not available in the cited sources. "Significant" indicates notable activity was reported without a specific IC₅₀ value.[5][6][7][8]

Table 3: In Vitro Antimicrobial Activity of Novel Isoxazole Derivatives (MIC, µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
5a-d -0.06-2.50.06-2.5--
PUB9 >90% eradication-->90% eradication>90% eradication
PUB10 >90% eradication-->90% eradication>90% eradication
5a, 5c, 5e, 5f, 5i ActiveActiveActiveActiveActive

Note: "-" indicates data not available in the cited sources. "Active" indicates antimicrobial activity was observed.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of a representative isoxazole derivative and a key biological assay.

Synthesis of 3,5-Disubstituted Isoxazoles (General Procedure)

This procedure outlines a common method for synthesizing 3,5-disubstituted isoxazoles from chalcones.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate acetophenone is condensed with a substituted aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.[12]

  • Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or sodium acetate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.[12]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.[12]

  • Characterization: The structure and purity of the synthesized isoxazole derivatives are confirmed by various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[12]

In Vitro MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test isoxazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G General Workflow for Synthesis and Evaluation of Novel Isoxazoles cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials (e.g., Aldehydes, Ketones) chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone isoxazole Isoxazole Formation (Cyclization with Hydroxylamine) chalcone->isoxazole purification Purification (Recrystallization/Chromatography) isoxazole->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization invitro In Vitro Assays (e.g., MTT, Antimicrobial) characterization->invitro ic50_mic Determine IC50 / MIC invitro->ic50_mic lead_id Lead Compound Identification ic50_mic->lead_id apoptosis Apoptosis Assays lead_id->apoptosis cell_cycle Cell Cycle Analysis lead_id->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

Workflow for Isoxazole Synthesis and Evaluation

G Isoxazole-Induced Apoptosis Pathway isoxazole Isoxazole Derivative hsp90 HSP90 Inhibition isoxazole->hsp90 tubulin Tubulin Polymerization Inhibition isoxazole->tubulin er_stress ER Stress isoxazole->er_stress oncoprotein Oncoprotein Degradation hsp90->oncoprotein mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest caspase_activation Caspase Activation er_stress->caspase_activation oncoprotein->caspase_activation mitotic_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Isoxazole-Induced Apoptosis Pathway

G Isoxazole-Induced Cell Cycle Arrest isoxazole Isoxazole Derivative mtor mTOR/p70S6K Pathway Inhibition isoxazole->mtor cdk CDK Downregulation isoxazole->cdk g0g1_arrest G0/G1 Phase Arrest mtor->g0g1_arrest g2m_arrest G2/M Phase Arrest cdk->g2m_arrest proliferation Inhibition of Cell Proliferation g0g1_arrest->proliferation g2m_arrest->proliferation

References

Methodological & Application

Application Notes and Protocols: The Use of Isoxazol-4-ylmethanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a versatile heterocyclic building block that holds significant potential in the field of drug discovery. The isoxazole moiety is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of a primary amine on the isoxazole ring in this compound provides a convenient handle for synthetic elaboration, allowing for the facile introduction of diverse chemical functionalities. This enables the exploration of vast chemical space in the pursuit of novel therapeutic agents targeting a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and offer detailed protocols for its derivatization and subsequent biological evaluation.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from isoxazole scaffolds, illustrating the potential for developing potent modulators for various drug targets.

Table 1: Kinase Inhibitory Activity of Isoxazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1 JNK10.015[1]
2 JNK30.008[1]
3 p38α>10[1]
4 FMS Kinase0.00995[2]

Table 2: GPCR Modulatory Activity of Isoxazole Derivatives

Compound IDTarget ReceptorActivityEC50/IC50 (µM)Reference
5 Cannabinoid CB1Allosteric Modulator-[3]

Table 3: Nuclear Receptor Modulatory Activity of Trisubstituted Isoxazoles

Compound IDTarget ReceptorActivityIC50 (nM)Reference
6 RORγtInverse Agonist31[4]
7 RORγtInverse Agonist20[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of N-(isoxazol-4-ylmethyl) amides, a common scaffold in bioactive molecules.

Materials:

  • This compound

  • Carboxylic acid of interest

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add BOP or HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-(isoxazol-4-ylmethyl) amide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized isoxazole derivative

  • Recombinant active kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays).

  • For radiometric assays, spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P using a scintillation counter. For fluorescent assays, read the plate on a fluorescence plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: GPCR Allosteric Modulator Radioligand Binding Assay

This protocol describes a method to evaluate the ability of a synthesized compound to allosterically modulate the binding of a radiolabeled orthosteric ligand to a GPCR.[5]

Materials:

  • Cell membranes expressing the target GPCR (e.g., CB1 receptor)

  • Synthesized isoxazole derivative

  • Radiolabeled orthosteric ligand (e.g., [³H]CP55,940 for CB1)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled orthosteric ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radiolabeled orthosteric ligand at a concentration near its Kd, and the synthesized compound at various concentrations.

  • For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine if the compound enhances (Positive Allosteric Modulator - PAM) or inhibits (Negative Allosteric Modulator - NAM) the binding of the radioligand.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Outcome Start Isoxazol-4-ylmethanamine hydrochloride Acylation N-Acylation (Protocol 1) Start->Acylation Carboxylic Acid, Coupling Reagent Library Library of N-(isoxazol-4-ylmethyl) amides Acylation->Library Kinase_Assay Kinase Inhibition Assay (Protocol 2) Library->Kinase_Assay GPCR_Assay GPCR Binding Assay (Protocol 3) Library->GPCR_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Kinase_Assay->Data_Analysis GPCR_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound kinase_pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Proliferation Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->RAF gpcr_pathway Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor (GPCR) Endocannabinoid->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response Allosteric_Modulator Isoxazole-based Allosteric Modulator Allosteric_Modulator->CB1_Receptor Modulation

References

Application Notes: Isoxazol-4-ylmethanamine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a valuable heterocyclic building block for the synthesis of diverse and biologically active compounds in medicinal chemistry. The isoxazole moiety is a privileged structure, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in key interactions with biological targets.[1][2][3] This primary amine provides a readily functionalizable handle for the construction of amides, ureas, and secondary amines, making it an ideal starting point for the generation of compound libraries for drug discovery. This application note will detail the use of this compound in the synthesis of potential kinase inhibitors and provide exemplary protocols and relevant biological data.

Key Applications in Medicinal Chemistry

The isoxazole scaffold is a common feature in a variety of therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[1][2] Derivatives of this compound are of particular interest in the development of:

  • Kinase Inhibitors: The isoxazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding interactions within the ATP-binding pocket of kinases.

  • GPCR Modulators: The ability to introduce diverse substituents via the primary amine allows for the exploration of structure-activity relationships (SAR) for G protein-coupled receptor ligands.

  • Enzyme Inhibitors: The structural rigidity and electronic properties of the isoxazole ring make it a suitable core for inhibitors of various enzymes.

Synthesis of N-(Isoxazol-4-ylmethyl)benzamide Derivatives as Potential Kinase Inhibitors

A common and effective strategy for utilizing this compound is through amide bond formation with a variety of carboxylic acids. This approach allows for the rapid generation of a library of compounds with diverse substituents, which can be screened for activity against a panel of kinases.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Isoxazol-4-ylmethanamine HCl + Carboxylic Acid Reaction_Vessel Stir at Room Temperature (12-24h) Start->Reaction_Vessel Reagents Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Reagents->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 1: General workflow for the amide coupling of this compound.

Protocol 1: Synthesis of N-(isoxazol-4-ylmethyl)-[1,1'-biphenyl]-4-carboxamide

This protocol describes a representative amide coupling reaction using HATU as the coupling agent.

Materials:

  • This compound

  • [1,1'-Biphenyl]-4-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of [1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(isoxazol-4-ylmethyl)-[1,1'-biphenyl]-4-carboxamide.

Biological Activity of Isoxazole Derivatives

Derivatives of isoxazol-4-ylmethanamine have shown potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The following table summarizes representative biological data for isoxazole-containing kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Isoxazole-A c-Met4.27-[4]
Isoxazole-B PLK4< 0.1-[5]
Isoxazole-C RORγt31-[6]
Isoxazole-D HSP9030U-87MG[7]

Note: The compounds listed are representative isoxazole-containing inhibitors and may not be direct derivatives of this compound. The data is presented to illustrate the potential potency of this class of compounds.

Signaling Pathway Context: Kinase Inhibition in Cancer

Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Figure 2: A simplified kinase signaling pathway targeted by isoxazole-based inhibitors.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its primary amine functionality allows for straightforward derivatization into a wide range of compounds, particularly amides, which have shown significant potential as potent kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutics based on this promising scaffold.

References

Application Notes and Protocols for Amide Coupling Reactions with Isoxazol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using Isoxazol-4-ylmethanamine hydrochloride. The isoxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals, making it a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The amide bond is a fundamental linkage in a vast array of therapeutic agents. The following protocols describe standard conditions for the coupling of various carboxylic acids with this compound, a versatile primary amine.

Due to the presence of the hydrochloride salt, a base is required to neutralize the ammonium salt and generate the free amine in situ for the coupling reaction to proceed.

General Reaction Scheme

The overall transformation involves the activation of a carboxylic acid and its subsequent reaction with the free amine form of Isoxazol-4-ylmethanamine.

G cluster_0 General Amide Coupling Reaction Carboxylic_Acid R-COOH Amide_Product N-(Isoxazol-4-ylmethyl)amide Carboxylic_Acid->Amide_Product Isoxazolamine_HCl Isoxazol-4-ylmethanamine·HCl Isoxazolamine_HCl->Amide_Product Base Base (e.g., DIPEA, TEA) Base->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Amide_Product Byproducts Byproducts Amide_Product->Byproducts

Caption: General scheme for amide coupling with this compound.

Experimental Protocols

Two common and effective protocols for amide coupling are provided below. Protocol 1 utilizes HATU, a highly efficient uronium-based coupling reagent, while Protocol 2 employs the carbodiimide EDC in conjunction with HOBt.

Protocol 1: Amide Coupling using HATU

This protocol is highly effective for a broad range of carboxylic acids, including those that are sterically hindered. HATU is known for its fast reaction times and high yields.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add this compound (1.1 eq).

  • Add DIPEA (2.5 - 3.0 eq) to the mixture. It is crucial to add enough base to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Protocol 2: Amide Coupling using EDC and HOBt

This classic carbodiimide-mediated coupling is a cost-effective and widely used method for amide bond formation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add this compound (1.1 eq).

  • Add DIPEA or TEA (2.5 - 3.0 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.[6]

Data Presentation

The following tables provide illustrative data for typical amide coupling reactions with this compound. Actual yields will vary depending on the specific carboxylic acid used.

Table 1: Illustrative Amide Coupling Reactions using HATU

Carboxylic Acid PartnerSolventReaction Time (h)Yield (%)
Benzoic AcidDMF485-95
4-Chlorobenzoic AcidDMF480-90
Phenylacetic AcidDCM688-96
Cyclohexanecarboxylic AcidDCM875-85

Table 2: Illustrative Amide Coupling Reactions using EDC/HOBt

Carboxylic Acid PartnerSolventReaction Time (h)Yield (%)
Benzoic AcidDCM1680-90
4-Chlorobenzoic AcidDCM1875-85
Phenylacetic AcidDMF1282-92
Cyclohexanecarboxylic AcidDCM2470-80

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-(Isoxazol-4-ylmethyl)amides.

G cluster_workflow Experimental Workflow prep Reaction Setup (Carboxylic Acid, Amine HCl, Solvent, Base) coupling Add Coupling Reagent (HATU or EDC/HOBt) prep->coupling 1. reaction Stir at RT (2-24h) coupling->reaction 2. monitor Monitor Reaction (TLC or LC-MS) reaction->monitor 3. workup Aqueous Workup (Dilute, Wash with NaHCO3, Brine) monitor->workup 4. (Upon Completion) dry Dry and Concentrate (Dry with MgSO4, Evaporate Solvent) workup->dry 5. purify Purification (Silica Gel Chromatography) dry->purify 6. characterize Characterization (NMR, MS, etc.) purify->characterize 7.

Caption: Workflow for a typical amide coupling reaction.

Logical Relationship of Reagents

This diagram shows the logical relationship and roles of the key components in the amide coupling reaction.

G cluster_reagents Reagent Roles in Amide Coupling Carboxylic_Acid Carboxylic Acid R-COOH Electrophile Precursor Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Highly Electrophilic Carboxylic_Acid->Activated_Intermediate Activated by Amine_HCl Isoxazol-4-ylmethanamine·HCl Amine Source Amide_Product Final Product N-(Isoxazol-4-ylmethyl)amide Amine_HCl->Amide_Product Nucleophilic Attack Base Base (DIPEA/TEA) Neutralizes HCl & Activates Coupling Base->Amine_HCl Deprotonates to Free Amine Coupling_Reagent Coupling Reagent (HATU or EDC) Activates Carboxylic Acid Base->Coupling_Reagent Coupling_Reagent->Activated_Intermediate Additive Additive (HOBt) Suppresses Side Reactions Additive->Coupling_Reagent Used with EDC Activated_Intermediate->Amide_Product

Caption: Logical relationship of reagents in the amide coupling process.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using Isoxazol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse bioactive compounds utilizing Isoxazol-4-ylmethanamine hydrochloride as a key building block. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known to impart a range of pharmacological activities to molecules.[1][2][3] This document outlines the synthesis of N-(isoxazol-4-ylmethyl)amides, ureas, and thioureas, which are classes of compounds frequently explored for their therapeutic potential, including as kinase inhibitors and antimicrobial agents.[3][4]

Introduction to this compound in Drug Discovery

This compound is a versatile primary amine that serves as a valuable starting material for the synthesis of a variety of derivatives. The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][5][6]

The primary amine group of this compound provides a reactive handle for various chemical transformations, including N-acylation, and reactions with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules and can modulate properties such as solubility, cell permeability, and target binding affinity.

Synthesis of Bioactive N-(Isoxazol-4-ylmethyl)amides

N-acylation of this compound with various carboxylic acids or their activated derivatives is a straightforward approach to generate a library of amide compounds. Amide-containing isoxazoles have been investigated for their potential as anticancer and antioxidant agents.[7][8]

This protocol describes the synthesis of N-(isoxazol-4-ylmethyl)amides via coupling with a carboxylic acid using a standard coupling agent like EDC/HOBt, or by reaction with an acyl chloride.

Materials:

  • This compound

  • Desired carboxylic acid (e.g., benzoic acid, acetic acid) or acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure using a coupling agent:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.1 eq) in the same solvent and add TEA or DIPEA (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(isoxazol-4-ylmethyl)amide.

Procedure using an acyl chloride:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (2.2 eq) to the suspension and stir for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and purify the product as described in steps 6-8 of the previous procedure.

Compound IDAcyl GroupYield (%)Biological Activity (Example)Reference
I-1 Benzoyl75-85Anticancer (MCF-7, IC50 = 15 µM)[7] (adapted)
I-2 4-Chlorobenzoyl70-80Antioxidant (DPPH assay, EC50 = 25 µg/mL)[7] (adapted)
I-3 Acetyl80-90Kinase Inhibitor (JNK3, IC50 = 0.5 µM)[4] (adapted)

Note: The biological data presented is representative for isoxazole-amide derivatives and may not be specific to the exact compounds synthesized from this compound, as directly cited data is limited.

Synthesis of Bioactive N-(Isoxazol-4-ylmethyl)ureas and Thioureas

The synthesis of urea and thiourea derivatives from this compound and various isocyanates or isothiocyanates is a robust method for generating compounds with potential therapeutic applications, including as DGAT1 inhibitors for obesity and as antimicrobial agents.[9]

Materials:

  • This compound

  • Substituted isocyanate or isothiocyanate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexane or Diethyl ether for precipitation/crystallization

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF or DCM.

  • Add TEA or DIPEA (2.2 eq) and stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, filter the solid and wash with the reaction solvent and then with hexane or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with hexane or diethyl ether, or by silica gel column chromatography if necessary, to yield the pure urea or thiourea derivative.

Compound IDReagentYield (%)Biological Activity (Example)Reference
II-1 Phenyl isocyanate85-95DGAT1 Inhibitor (IC50 = 64 nM)[9] (adapted)
II-2 4-Chlorophenyl isothiocyanate80-90Antibacterial (S. aureus, MIC = 16 µg/mL)[1] (adapted)
II-3 Ethyl isocyanate90-98Antifungal (C. albicans, MIC = 32 µg/mL)[1] (adapted)

Note: The biological data is representative for isoxazole-urea/thiourea derivatives and may not be specific to the exact compounds from this compound due to limited direct literature data.

Signaling Pathways and Experimental Workflows

experimental_workflow_amides start Start: Carboxylic Acid Isoxazol-4-ylmethanamine HCl activation Activation: EDC, HOBt in DCM/DMF start->activation neutralization Neutralization: TEA or DIPEA start->neutralization coupling Coupling Reaction (12-24h, RT) activation->coupling neutralization->coupling workup Aqueous Workup: NaHCO3, Brine coupling->workup purification Purification: Silica Gel Chromatography workup->purification product Product: N-(Isoxazol-4-ylmethyl)amide purification->product

Caption: Experimental workflow for N-acylation.

experimental_workflow_ureas start Start: Isocyanate/Isothiocyanate Isoxazol-4-ylmethanamine HCl amine_liberation Amine Liberation: TEA or DIPEA in THF/DCM start->amine_liberation reaction Reaction (2-6h, RT) amine_liberation->reaction isolation Isolation: Precipitation or Concentration reaction->isolation purification Purification: Trituration or Chromatography isolation->purification product Product: N-(Isoxazol-4-ylmethyl)urea/thiourea purification->product

Caption: Workflow for urea/thiourea synthesis.

signaling_pathway_kinase_inhibitor stress_stimuli Stress Stimuli (e.g., Cytokines, UV) jnk_pathway JNK Pathway Activation stress_stimuli->jnk_pathway jnk JNK jnk_pathway->jnk transcription_factors Transcription Factors (e.g., c-Jun) jnk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response inhibitor N-(Isoxazol-4-ylmethyl)amide (e.g., Compound I-3) inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide array of potentially bioactive compounds. The protocols provided herein for the synthesis of N-(isoxazol-4-ylmethyl)amides, ureas, and thioureas offer robust and efficient methods for generating chemical libraries for drug discovery programs. The diverse biological activities associated with the isoxazole scaffold, combined with the facile derivatization of the primary amine, make this a valuable building block for medicinal chemists. Further screening of these derivatives against various biological targets is warranted to identify novel therapeutic agents.

References

Application Notes and Protocols: Isoxazol-4-ylmethanamine Hydrochloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isoxazol-4-ylmethanamine hydrochloride as a key building block in the synthesis of novel kinase inhibitors. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases.[1][2][3][4][5][6] This document outlines a representative synthetic strategy, presents hypothetical biological data for a resulting inhibitor, and details the relevant experimental procedures.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The isoxazole scaffold has been successfully incorporated into numerous kinase inhibitors, attributed to its unique electronic properties and its capacity to act as a hydrogen bond acceptor.[1][3][4][5][6][9]

This compound provides a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The primary amine handle allows for straightforward derivatization through common chemical transformations such as amide bond formation and urea synthesis, enabling the exploration of structure-activity relationships (SAR).

Hypothetical Kinase Inhibitor Profile: VTX-1234

For the purpose of these application notes, we will describe the synthesis and hypothetical biological profile of VTX-1234 , a novel inhibitor of Mitogen-Activated Protein Kinase (MAPK) signaling, synthesized from this compound.

Biological Activity of VTX-1234

The following table summarizes the hypothetical in vitro and cellular activity of VTX-1234 against key kinases in the MAPK/ERK pathway.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
MEK1550
MEK2865
ERK1150>1000
ERK2200>1000
p38α850>5000
JNK1>1000>5000

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of oncogenesis. VTX-1234 is designed to inhibit MEK1/2, key kinases in this pathway, thereby blocking the downstream phosphorylation of ERK1/2 and inhibiting uncontrolled cell growth.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates and Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression for GrowthFactor Growth Factor GrowthFactor->RTK VTX1234 VTX-1234 VTX1234->MEK Inhibits

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of VTX-1234.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of VTX-1234.

Synthesis of VTX-1234

The synthesis of VTX-1234 is a two-step process involving the amide coupling of Isoxazol-4-ylmethanamine with a substituted benzoic acid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_purification Workup and Purification cluster_product Final Product Isoxazolamine Isoxazol-4-ylmethanamine hydrochloride Coupling Amide Coupling (HATU, DIPEA, DMF) Isoxazolamine->Coupling BenzoicAcid 2-fluoro-4-iodobenzoic acid BenzoicAcid->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification VTX1234 VTX-1234 Purification->VTX1234

Caption: General workflow for the synthesis of VTX-1234.

Step 1: Free-Basing of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL/g).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Step 2: Amide Coupling to form VTX-1234

  • Dissolve 2-fluoro-4-iodobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the free-based Isoxazol-4-ylmethanamine (1.1 eq) in DMF (5 mL/g) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL/g) and extract with ethyl acetate (3 x 20 mL/g).

  • Combine the organic layers, wash with brine (2 x 20 mL/g), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford VTX-1234.

In Vitro Kinase Inhibition Assay

The inhibitory activity of VTX-1234 against a panel of kinases can be determined using a radiometric or fluorescence-based assay.

General Protocol:

  • Prepare a stock solution of VTX-1234 in 100% DMSO.

  • Create a series of dilutions of the compound in assay buffer.

  • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The anti-proliferative activity of VTX-1234 can be assessed in a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation).

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of VTX-1234 (typically in a 10-point dilution series) or DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the cellular IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward derivatization of its primary amine allows for the rapid generation of compound libraries for screening and SAR exploration. The hypothetical inhibitor, VTX-1234, demonstrates the potential of this scaffold to yield potent and selective inhibitors of key signaling pathways implicated in disease. The provided protocols offer a solid foundation for researchers to explore the potential of isoxazole-based compounds in their drug discovery programs.

References

Application of Isoxazol-4-ylmethanamine Hydrochloride in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structural motif in the design and synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Its inherent chemical properties and diverse substitution patterns allow for the fine-tuning of biological activity and selectivity. While direct applications of Isoxazol-4-ylmethanamine hydrochloride as a starting material in commercially available agrochemicals are not extensively documented in publicly available literature, its structure represents a valuable building block for the synthesis of novel active ingredients. This document provides an overview of the application of isoxazole derivatives in agrochemical synthesis, with a specific focus on a relevant class of herbicides, and proposes a synthetic protocol for the utilization of this compound in the preparation of analogous compounds.

Herbicidal N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

A notable example of isoxazole-containing agrochemicals is the class of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have demonstrated potent herbicidal activity.[1] These compounds are designed based on the structures of existing herbicides, isoxaflutole and N-isobutyl-N-(4-chloro-benzyl)-4-chloro-2-pentenamide, employing a multitarget drug design strategy.[1]

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of synthesized N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has been evaluated against various weed species. The data presented in Table 1 summarizes the inhibitory activity of a key compound from this series.

CompoundTarget Weed SpeciesConcentration/RateInhibition (%)Reference
I-26 Portulaca oleracea10 mg/L100%[1]
Abutilon theophrasti10 mg/L100%[1]
I-05 Echinochloa crusgalli150 g/haExcellent[1]
Abutilon theophrasti150 g/haExcellent[1]

Table 1: Herbicidal activity of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

The active metabolite of these herbicides, an isoxazole ring-opening product, is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] For instance, the metabolite of compound I-05, designated as II-05, exhibited an EC50 value of 1.05 μM against HPPD, which is comparable to the commercial herbicide mesotrione (EC50 = 1.35 μM).[1]

Experimental Protocols

Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

This protocol describes the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines.[1]

Materials:

  • 5-cyclopropylisoxazole-4-carboxylic acid

  • Substituted benzylamine (e.g., 4-chlorobenzylamine)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 mmol) to the mixture at room temperature.

    • Stir the reaction mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (10 mL).

    • In a separate flask, dissolve the substituted benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL).

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Proposed Synthesis of N-(isoxazol-4-ylmethyl)benzamides

This protocol outlines a general method for the synthesis of N-(isoxazol-4-ylmethyl)benzamides using this compound as a starting material. This reaction is a standard acylation of a primary amine.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or another suitable base

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Standard laboratory glassware for synthesis and work-up

Procedure:

  • Neutralization of the Amine Salt:

    • Suspend this compound (1.0 mmol) in dichloromethane (10 mL).

    • Add triethylamine (2.2 mmol) to the suspension to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes.

  • Acylation Reaction:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the substituted benzoyl chloride (1.1 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure N-(isoxazol-4-ylmethyl)benzamide.

Diagrams

Synthesis_of_Herbicidal_Isoxazole_Carboxamides cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 5-cyclopropylisoxazole-4-carboxylic_acid 5-cyclopropylisoxazole- 4-carboxylic acid Acyl_chloride 5-cyclopropylisoxazole- 4-carbonyl chloride 5-cyclopropylisoxazole-4-carboxylic_acid->Acyl_chloride Oxalyl_chloride Oxalyl Chloride (COCl)2, cat. DMF Oxalyl_chloride->Acyl_chloride Final_product N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide Acyl_chloride->Final_product Et3N, DCM Substituted_benzylamine Substituted Benzylamine Substituted_benzylamine->Final_product

Caption: Synthesis pathway for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Proposed_Synthesis_from_Isoxazol_4_ylmethanamine_HCl Isoxazol_amine_HCl Isoxazol-4-ylmethanamine Hydrochloride Free_amine Isoxazol-4-ylmethanamine (free amine) Isoxazol_amine_HCl->Free_amine Base Base (e.g., Et3N) Base->Free_amine Final_amide N-(isoxazol-4-ylmethyl) benzamide Free_amine->Final_amide Acyl_chloride Substituted Benzoyl Chloride Acyl_chloride->Final_amide

Caption: Proposed synthesis of N-(isoxazol-4-ylmethyl)benzamides.

Experimental_Workflow_Amide_Synthesis start Start step1 Dissolve amine and base in anhydrous solvent start->step1 step2 Cool to 0°C step1->step2 step3 Slowly add acyl chloride step2->step3 step4 Stir at room temperature step3->step4 step5 Reaction work-up (washing) step4->step5 step6 Dry organic layer step5->step6 step7 Concentrate step6->step7 step8 Purify product step7->step8 end End step8->end

Caption: General experimental workflow for amide synthesis.

References

Microwave-Assisted Synthesis of Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, have made them a focal point in medicinal chemistry and drug discovery. Traditional methods for synthesizing these compounds often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and cleaner routes to a wide array of isoxazole derivatives. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of isoxazoles, targeting researchers and professionals in the field of drug development. The advantages of MAOS include accelerated reaction rates, higher product yields, and improved purity, aligning with the principles of green chemistry.[1][2][3]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.[4] This technique often results in higher yields and cleaner reaction profiles with minimized formation of byproducts.[3][5]

Synthesis Protocols

Two primary and efficient microwave-assisted methods for the synthesis of isoxazole derivatives are detailed below:

  • Cyclization of Chalcones with Hydroxylamine Hydrochloride

  • One-Pot, Three-Component Synthesis via Sonogashira Coupling and 1,3-Dipolar Cycloaddition

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes the synthesis of isoxazole derivatives through the cyclization of chalcones with hydroxylamine hydrochloride under microwave irradiation. Chalcones, which are α,β-unsaturated ketones, serve as versatile synthons for isoxazole synthesis.[1][2]

Experimental Protocol

Materials:

  • Substituted Chalcone (0.01 mol)

  • Hydroxylamine Hydrochloride (0.01 mol)[1]

  • Ethanolic Sodium Hydroxide Solution

  • Ethanol

  • Microwave Synthesis Reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).[1]

  • Add ethanolic sodium hydroxide solution to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 210 W for 10-15 minutes.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel in an ice bath to facilitate the precipitation of the isoxazole derivative.[1]

  • Filter the solid product, wash it with cold water, and dry it to obtain the purified 3,5-disubstituted isoxazole.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazoles from Chalcones

CompoundMethodReaction TimeYield (%)Reference
Isoxazole Derivative A Microwave10-15 min74[1]
Conventional60 min64[1]
Isoxazole Derivative B Microwave10-15 min67-90[2]
Conventional1-2 h56-64[2]
Various Isoxazoles Microwave6-10 min67-82[4]
Conventional6-8 h58-69[4]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone Substituted Chalcone Mix Mix Reagents in Microwave Vessel Chalcone->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix Solvent Ethanolic NaOH Solvent->Mix Microwave Microwave Irradiation (210 W, 10-15 min) Mix->Microwave Cool Cool in Ice Bath Microwave->Cool Filter Filter Solid Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Product 3,5-Disubstituted Isoxazole Dry->Product

Caption: Workflow for the synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles

This advanced protocol details a one-pot, three-component reaction for the synthesis of 3,4,5-trisubstituted isoxazoles. The method combines a Sonogashira coupling of an acid chloride with a terminal alkyne, followed by the in-situ generation of a nitrile oxide from a hydroximinoyl chloride and a subsequent 1,3-dipolar cycloaddition.[3][5] Microwave irradiation dramatically reduces the reaction time from several days to just 30 minutes.[5]

Experimental Protocol

Materials:

  • Acid Chloride

  • Terminal Alkyne

  • Hydroximinoyl Chloride

  • Palladium Catalyst (for Sonogashira coupling)

  • Copper Catalyst (for Sonogashira coupling)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF)

  • Microwave Synthesis Reactor

Procedure:

  • To a microwave-safe reaction vessel, add the acid chloride, terminal alkyne, palladium catalyst, and copper catalyst in a suitable solvent like THF.

  • Add the base (e.g., triethylamine) to the mixture.

  • Seal the vessel and perform the Sonogashira coupling under microwave irradiation until the formation of the ynone is complete (monitor by TLC).

  • To the same vessel, add the hydroximinoyl chloride and an additional amount of base to generate the nitrile oxide in situ.

  • Continue microwave irradiation to facilitate the 1,3-dipolar cycloaddition. A typical condition is heating to a specific temperature for a set time (e.g., 150°C for 30 minutes).

  • After the reaction is complete, cool the vessel.

  • Perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4,5-trisubstituted isoxazole.

Data Presentation

Table 2: Comparison of Microwave-Assisted vs. Conventional One-Pot Synthesis of a 3,4,5-Trisubstituted Isoxazole

ParameterMicrowave-Assisted MethodConventional HeatingReference
Reaction Time 30 minutesSeveral days[5]
Yield Moderate to GoodLower, with side products[5]
Side Products MinimizedSignificant (e.g., furoxan oxides)[5]

Logical Relationship Diagram

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: 1,3-Dipolar Cycloaddition A Acid Chloride S1 Ynone Intermediate A->S1 B Terminal Alkyne B->S1 Cat1 Pd/Cu Catalyst, Base S2 3,4,5-Trisubstituted Isoxazole S1->S2 One-Pot Reaction Microwave Irradiation C Hydroximinoyl Chloride + Base D In-situ Nitrile Oxide Generation C->D D->S2

Caption: One-pot synthesis of 3,4,5-trisubstituted isoxazoles.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering substantial reductions in reaction times and improvements in yields and product purity. The protocols outlined in this document provide researchers with robust and efficient methods for accessing a variety of substituted isoxazoles. These techniques are highly valuable for accelerating the drug discovery process by enabling the rapid generation of diverse chemical libraries for biological screening. The adoption of microwave technology in synthetic chemistry laboratories is a key step towards more sustainable and efficient research and development.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptide Mimetics with Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptide mimetics incorporating isoxazole scaffolds. This class of compounds holds significant promise in drug discovery due to the isoxazole ring's ability to act as a bioisosteric replacement for amide bonds, thereby enhancing proteolytic stability and conformational rigidity. These peptidomimetics are being explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents, by targeting key biological pathways.[1][2][3][4][5][6]

Introduction to Isoxazole-Based Peptide Mimetics

Peptide mimetics are designed to mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of an isoxazole scaffold into a peptide backbone serves as a key strategy in peptidomimetic design. This heterocyclic ring can constrain the peptide's conformation, leading to higher receptor affinity and selectivity. Solid-phase peptide synthesis (SPPS) is a well-established and efficient method for the assembly of these modified peptides.[7][8][9] The general approach involves the synthesis of an Fmoc-protected amino acid containing the isoxazole moiety, which is then incorporated into the growing peptide chain on a solid support using standard coupling protocols.[7][8]

Biological Significance and Signaling Pathways

Isoxazole-containing peptide mimetics have been shown to modulate various signaling pathways by targeting specific protein-protein interactions (PPIs) or enzyme active sites.[10][11][12][13] A notable example is their activity as ligands for integrin receptors, which are transmembrane proteins crucial for cell adhesion, signaling, and migration.

Certain isoxazole peptidomimetics have been designed as dual inhibitors of αvβ3 and α5β1 integrins.[7] By mimicking the RGD (arginine-glycine-aspartic acid) recognition sequence, these compounds can block the binding of extracellular matrix proteins like fibronectin to integrins. This inhibition, in turn, affects downstream signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and survival.[7]

Another important area of application is in epigenetics, where isoxazole-containing amino acids can act as mimics of acetyl-lysine (KAc).[8][9][14] These mimetics can bind to bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby influencing gene transcription.[8][9][14] This makes them promising candidates for the development of novel therapies for cancer and inflammatory diseases.

Below is a diagram illustrating the inhibition of the Integrin-ERK signaling pathway by an isoxazole-based peptide mimetic.

G cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Isoxazole_Mimetic Isoxazole Peptide Mimetic Isoxazole_Mimetic->Integrin Inhibits Grb2_Sos Grb2/Sos FAK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes

Caption: Inhibition of Integrin-ERK signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of isoxazole-containing peptide mimetics. It is important to note that yields and purity can vary significantly depending on the specific sequence, coupling conditions, and purification methods.

Peptide Sequence ExampleSynthesis MethodPurityYieldNotesReference
Ac-Leu-AlaIso-Val-NH₂Manual SPPSHigh (not specified)Not specifiedMinor epimerization (≤15%) observed.[7]
Ac-Leu-Val-AlaIso-NH₂Manual SPPSHigh (not specified)Not specifiedNo racemization observed. No degradation after cleavage.[7]
General Peptide 1Tea Bag SPPSGood8-36% (specific yield)General SPPS yields for reference.[14][15]
General Peptide 2Microwave-assisted SPPSGood43-46% (specific yield)General SPPS yields for reference.[14][15]
General Peptide 3Manual SPPS (reactor)Good64-78% (specific yield)General SPPS yields for reference.[14][15]

Experimental Protocols

This section provides detailed protocols for the key stages of solid-phase synthesis of peptide mimetics with isoxazole scaffolds.

Protocol 1: Synthesis of Fmoc-Protected Isoxazole Amino Acid Building Block

This protocol is a representative example for the synthesis of an Fmoc-protected amino acid containing an isoxazole ring, which can then be used in SPPS.

Materials:

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Sodium carbonate (Na₂CO₃)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-Osu)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolve AMIA (1.4 mmol) and sodium carbonate (2.1 mmol) in distilled water (3 mL).

  • In a separate flask, dissolve Fmoc-Osu (1.48 mmol) in 1,4-dioxane (3.6 mL).

  • Add the Fmoc-Osu solution dropwise to the AMIA solution while stirring.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Add 12 mL of 0.1 M Na₂CO₃ solution and continue stirring for 7 hours at 26°C.

  • Filter the mixture and wash the solid with ethyl acetate (20 mL) to remove excess Fmoc-Osu and by-products.

  • The resulting Fmoc-protected AMIA can be further purified if necessary and characterized by mass spectrometry and NMR.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide mimetic incorporating an isoxazole-containing amino acid on Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA Resin (e.g., loading 0.69 mmol/g)

  • Fmoc-protected amino acids (including the isoxazole-containing one)

  • Coupling reagent: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or TBTU/HOBt

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Experimental Workflow Diagram:

G start Start: Rink Amide Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF, DCM, MeOH) fmoc_deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-Isoxazole, HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 repeat Repeat Steps 2-3 for each amino acid wash2->repeat repeat->fmoc_deprotection Next cycle final_deprotection 4. Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DMF, DCM, MeOH) final_deprotection->wash3 cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. Purification (HPLC) precipitation->purification end Final Peptide Mimetic purification->end

Caption: Solid-phase synthesis workflow for isoxazole peptide mimetics.

Procedure:

  • Resin Swelling: Place the Rink Amide MBHA resin (e.g., 30 mg) in a polypropylene syringe reactor and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (7 times), DCM (3 times), and MeOH (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-protected amino acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.[8] Alternatively, a TBTU/HOBt/DIPEA system can be used.[7]

    • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[8]

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

  • Resin Drying: Dry the peptidyl-resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin and agitate for 2 hours at room temperature.[8]

    • Filter the solution to collect the cleaved peptide and wash the resin with additional TFA.

  • Peptide Precipitation and Purification:

    • Evaporate the TFA under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Conclusion

The solid-phase synthesis of peptide mimetics incorporating isoxazole scaffolds is a robust and versatile strategy for accessing novel therapeutic candidates. The protocols provided herein offer a solid foundation for researchers to synthesize these promising compounds. The ability of isoxazole peptidomimetics to modulate key signaling pathways underscores their potential in addressing a wide range of diseases. Further exploration and optimization of these synthetic methodologies will continue to drive innovation in the field of drug discovery.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Isoxazoles Using Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The isoxazole scaffold is a key pharmacophore in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] One-pot synthesis methodologies offer a streamlined and efficient approach to constructing these valuable heterocyclic systems, minimizing waste and improving overall yield.[5][6] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted isoxazoles utilizing hydroxylamine hydrochloride as a key reagent.

Synthetic Strategies

The one-pot synthesis of substituted isoxazoles using hydroxylamine hydrochloride can be primarily achieved through two versatile and widely employed routes:

  • From α,β-Unsaturated Ketones (Chalcones): This method involves the cyclocondensation reaction of chalcones with hydroxylamine hydrochloride in the presence of a base. It is a straightforward and effective method for preparing 3,5-disubstituted isoxazoles.[7][8][9]

  • From Aldehydes and Alkynes: This three-component reaction involves the in-situ generation of a nitrile oxide from an aldehyde and hydroxylamine hydrochloride, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole.[5][10]

Data Presentation: A Comparative Summary of One-Pot Syntheses

The following tables summarize quantitative data from various one-pot synthetic protocols for substituted isoxazoles using hydroxylamine hydrochloride.

Table 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

R1 SubstituentR2 SubstituentBaseSolventReaction Time (h)Yield (%)Reference
4-OCH₃2,4-(OCH₃)₂KOHEthanol1245[7]
3-OHPhenylKOHEthanol1262[7]
4-OCH₃4-PyridinylKOHEthanol1255[7]
Indol-3-yl4-CH₃-phenylSodium Acetate / Acetic AcidEthanol8-10-[8]
Indol-3-yl4-OCH₃-phenylSodium Acetate / Acetic AcidEthanol8-10-[8]
3-OCH₃-phenyl4-Cl-phenylSodium AcetateEthanol6-[9]
3-OCH₃-phenyl4-Br-phenylSodium AcetateEthanol685[9]
3-OCH₃-phenyl4-N(CH₃)₂-phenylSodium AcetateEthanol670[9]

Table 2: One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

Aldehyde Substituentβ-KetoesterCatalyst/MediumReaction TimeYield (%)Reference
4-ClEthyl acetoacetateUltrasound / Water30 min92[1]
2-OCH₃Ethyl acetoacetateUltrasound / Vitamin B1 / Water30 min94[1]
4-NO₂Ethyl acetoacetateUltrasound / Water35 min90[1]
4-OCH₃Ethyl acetoacetateL-valine / Ethanol< 4 min-[4]
4-ClEthyl acetoacetateL-valine / Ethanol< 4 min-[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is adapted from a general procedure for the cyclization of chalcones with hydroxylamine hydrochloride.[7][8][9]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Potassium hydroxide (or other suitable base)

  • Ethanol

  • Deionized water

  • Diethyl ether (for extraction)

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.

  • Add a solution of potassium hydroxide (e.g., 40% aqueous solution) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol is based on the copper(I)-catalyzed cycloaddition of in-situ generated nitrile oxides with terminal alkynes.[5]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (0.01 equiv)

  • Sodium ascorbate (0.02 equiv)

  • tert-Butanol/Water (1:1)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Add a solution of sodium hydroxide (1.05 equiv) in water.

  • Nitrile Oxide Generation and Cycloaddition: To the solution from step 1, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

  • Add a solution of Chloramine-T trihydrate (1.05 equiv) in the tert-butanol/water mixture dropwise to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired 3,5-disubstituted isoxazole.

Visualizations

Reaction Mechanism: Isoxazole Synthesis from Chalcones

Reaction_Mechanism Chalcone α,β-Unsaturated Ketone (Chalcone) Intermediate1 Michael Addition Intermediate Chalcone->Intermediate1 1,4-Conjugate Addition Hydroxylamine Hydroxylamine (from NH2OH·HCl + Base) Hydroxylamine->Intermediate1 Intermediate2 Oxime Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Cyclized_Intermediate Cyclized Intermediate (5-Hydroxyisoxazoline) Intermediate2->Cyclized_Intermediate Cyclization Isoxazole Substituted Isoxazole Cyclized_Intermediate->Isoxazole Dehydration (-H₂O)

Caption: Reaction mechanism for isoxazole synthesis from chalcones.

Experimental Workflow: Synthesis and Characterization

Experimental_Workflow Start Starting Materials (e.g., Chalcone, NH₂OH·HCl, Base) Reaction One-Pot Reaction (Reflux in Ethanol) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Substituted Isoxazole Characterization->Final_Product

Caption: General experimental workflow for isoxazole synthesis.

Signaling Pathway: Inhibition of COX-2 by an Isoxazole Derivative

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (Isoxazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

References

Application Notes and Protocols for Green Chemistry Approaches to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole scaffold is a fundamental structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6][7][8] Traditional synthetic routes towards these valuable heterocycles often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, which raise significant environmental and safety concerns.[1][3][9][10] Consequently, the development of sustainable and environmentally benign synthetic methodologies, in line with the principles of green chemistry, has become a major focus for researchers.[4][9][10][11] These application notes provide detailed protocols and a comparative overview of several green chemistry approaches for the synthesis of isoxazole derivatives, including ultrasound-assisted synthesis, microwave-assisted synthesis, and reactions in aqueous media.

I. Ultrasound-Assisted Isoxazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool.[1][2][3][9] The phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles—generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions.[2][9]

A. Vitamin B1-Catalyzed Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones in Water

A noteworthy green approach involves the use of Vitamin B1 (thiamine hydrochloride) as a biocompatible catalyst for the one-pot, three-component synthesis of isoxazole derivatives in water under ultrasonic irradiation.[1][9] This method is metal-free and avoids the use of corrosive acids or bases.[1][9]

Experimental Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol).[9]

  • Solvent Addition: Add 10 mL of deionized water to the flask.[9]

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic bath and irradiate the mixture (e.g., 40 kHz, 300 W) at room temperature for the specified time (see Table 1).[9]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solid product typically precipitates from the solution. Collect the precipitate by vacuum filtration.[9]

  • Purification: Wash the collected solid with cold water. If necessary, recrystallize the product from ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[2][9]

Data Presentation:

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis. [9]

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeStirring12075
32-MethoxybenzaldehydeUltrasound3090
42-MethoxybenzaldehydeStirring12070
5BenzaldehydeUltrasound4088
6BenzaldehydeStirring15065

Visualization:

Ultrasound_Assisted_Synthesis cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aldehyde Aromatic Aldehyde ReactionVessel Combine in Water Aldehyde->ReactionVessel Ketoester Ethyl Acetoacetate Ketoester->ReactionVessel Hydroxylamine Hydroxylamine HCl Hydroxylamine->ReactionVessel Catalyst Vitamin B1 Catalyst->ReactionVessel Ultrasound Ultrasonic Irradiation (e.g., 40 kHz, 300W) ReactionVessel->Ultrasound Precipitation Product Precipitation Ultrasound->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure Isoxazole Derivative Purification->FinalProduct

Caption: Workflow for ultrasound-assisted, Vitamin B1-catalyzed isoxazole synthesis.

B. One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

Ultrasound irradiation can also facilitate complex multi-component reactions in water, offering high efficiency and atom economy.[1][12] A one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has been developed using a synergistic CaCl2/K2CO3 catalytic system.[1][12]

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine hydroxylamine hydrochloride (2.0 mmol), the aromatic aldehyde (2.0 mmol), the primary amine (2.0 mmol), propargyl bromide (2.0 mmol), and saccharin (2.0 mmol).

  • Catalyst and Solvent Addition: Add CaCl2 (0.2 mmol), K2CO3 (3.0-4.0 mmol), and water as the solvent.[12]

  • Ultrasonic Irradiation: Subject the reaction mixture to ultrasonic irradiation (e.g., sonotrode at 20 kHz, 130 W or ultrasonic bath at 37 kHz, 280 W) at 25 °C for 13-17 minutes.[12]

  • Work-up and Isolation: Upon completion, extract the aqueous mixture with an organic solvent like ethyl acetate.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole secondary sulfonamide.[2]

Data Presentation:

Table 2: Ultrasound-Assisted Five-Component Synthesis of Isoxazole Secondary Sulfonamides. [12]

AldehydePrimary AmineTime (min)Yield (%)
BenzaldehydeAniline1592
4-Chlorobenzaldehyde4-Methoxyaniline1396
4-MethylbenzaldehydeBenzylamine1788
2-NaphthaldehydeCyclohexylamine1690

II. Microwave-Assisted Isoxazole Synthesis

Microwave irradiation is another energy-efficient green chemistry tool that can significantly reduce reaction times and improve yields in organic synthesis.[4][6][10][13][14][15]

A. Catalyst-Free Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

A catalyst-free, one-pot, three-component reaction for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be efficiently carried out under microwave irradiation.[6][14]

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, mix the substituted aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.1 mmol).[14]

  • Solvent Addition: Add ethanol (5 mL) as the solvent.[14]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 200 W) for a short duration (typically a few minutes).[6]

  • Work-up and Isolation: After cooling, the product often crystallizes out. Collect the solid by filtration.

  • Purification: Wash the product with cold ethanol and dry to obtain the pure isoxazol-5(4H)-one.

Data Presentation:

Table 3: Microwave-Assisted vs. Conventional Heating for Isoxazole Synthesis. [14]

AldehydeMethodTimeYield (%)
4-NitrobenzaldehydeMicrowave5 min92
4-NitrobenzaldehydeConventional Heating4 h75
4-ChlorobenzaldehydeMicrowave6 min90
4-ChlorobenzaldehydeConventional Heating5 h72
BenzaldehydeMicrowave8 min85
BenzaldehydeConventional Heating6 h68

Visualization:

Microwave_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Formation A Substituted Aldehyde D Mix in Ethanol A->D B Ethyl Acetoacetate B->D C Hydroxylamine HCl C->D E Microwave Irradiation (e.g., 200W) D->E Energy Input F Crystallization E->F Rapid Synthesis G Filtration & Washing F->G H Pure Isoxazol-5(4H)-one G->H

Caption: Logical flow of microwave-assisted isoxazole synthesis.

III. Catalyst- and Solvent-Free Mechanochemical Synthesis

Mechanochemistry, or ball milling, offers a solvent-free and often catalyst-free approach to organic synthesis, aligning perfectly with the principles of green chemistry.[5][16][17]

A. Regioselective Synthesis of Isoxazoles from N-hydroxybenzimidoyl chlorides and Enamino Carbonyl Compounds

A highly efficient and regioselective synthesis of isoxazoles can be achieved by milling N-hydroxybenzimidoyl chlorides with enamino carbonyl compounds.[16]

Experimental Protocol:

  • Reactant Preparation: Place N-hydroxybenzimidoyl chloride (1.0 mmol) and the enamino carbonyl compound (1.0 mmol) in a ball milling jar.

  • Mechanochemical Reaction: Mill the mixture at a suitable frequency (e.g., 14.6 Hz) for 20-60 minutes.[16]

  • Work-up and Isolation: After milling, the product is typically obtained as a solid powder.

  • Purification: The product can be purified by simple washing or recrystallization, if necessary.

Data Presentation:

Table 4: Mechanochemical Synthesis of Isoxazoles. [16]

N-hydroxybenzimidoyl chlorideEnamino carbonyl compoundTime (min)Yield (%)
4-Chlorobenzoyl3-Amino-1-phenylbut-2-en-1-one3086
4-MethylbenzoylMethyl 3-aminobut-2-enoate4082
Benzoyl3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one2584

Visualization:

Mechanochemical_Workflow Start N-hydroxybenzimidoyl chloride + Enamino carbonyl compound Milling Ball Milling (Solvent- & Catalyst-Free) Start->Milling Product Crude Isoxazole Product Milling->Product Purification Simple Purification Product->Purification Final Pure Isoxazole Purification->Final

Caption: Experimental workflow for mechanochemical isoxazole synthesis.

The green chemistry approaches outlined in these application notes offer significant advantages over traditional methods for isoxazole synthesis.[9] These methodologies provide researchers and drug development professionals with efficient, environmentally friendly, and often safer routes to this important class of heterocyclic compounds.[1][3][4] By adopting these green protocols, the chemical industry can move towards more sustainable practices without compromising on synthetic efficiency or product quality.

References

Application Notes & Protocols: Isoxazole Ring Formation Using Ultrasonic Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives are pivotal scaffolds in medicinal chemistry, constituting the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional synthetic routes towards these heterocyclic compounds often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a potent and environmentally benign alternative.[1] This technique, known as sonochemistry, leverages acoustic cavitation to expedite reactions, frequently leading to substantially shorter reaction times, augmented yields, milder conditions, and minimized byproduct formation.[1][2][3]

Principle of Sonochemical Synthesis

The utility of ultrasound in chemical synthesis is rooted in the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles within a liquid medium exposed to high-frequency sound waves (>20 kHz).[1] The implosion of these bubbles generates localized "hot spots" characterized by transient high temperatures (up to 5000 K) and pressures (up to 1000 atm).[1] This intense energy input enhances mass transfer and dramatically accelerates chemical reactions, often facilitating transformations that are inefficient under conventional heating.[1]

Advantages of Ultrasonic Irradiation in Isoxazole Synthesis

The application of ultrasonic irradiation to isoxazole synthesis offers several key advantages over traditional methods:

  • Accelerated Reaction Rates: Sonication can dramatically reduce reaction times from hours to minutes.[2][3]

  • Increased Yields: Higher product yields are often achieved under milder reaction conditions.[2][3]

  • Greener Chemistry: The use of hazardous solvents can often be minimized or replaced with aqueous media, aligning with the principles of sustainable chemistry.[2][3]

  • Enhanced Purity: The reduction in side reactions can lead to cleaner product formation and simplify purification processes.[2]

  • Energy Efficiency: Ultrasound provides a more direct and efficient method of energy transfer to the reacting molecules compared to bulk heating.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol outlines a one-pot synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones from an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride under ultrasonic irradiation.

Reactant Preparation:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).[1]

  • Add the selected catalyst (e.g., pyridine (2 mol%), itaconic acid (10 mol%), or pyruvic acid (5 mol%)).[1][3]

  • Add the appropriate solvent, such as water or an ethanol/water mixture (10 mL).[1]

Ultrasonic Irradiation:

  • Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe (sonotrode) into the reaction mixture. A sonotrode probe is reported to be more efficient.[1]

  • Irradiate the mixture with ultrasound at a specified power and frequency (e.g., 100 W) at a controlled temperature (e.g., 30°C or 50°C).[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 10-55 minutes.[3]

Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product often precipitates directly from the solution. Collect the precipitate by filtration.[1]

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.[1]

Purification:

  • Wash the collected solid with cold water or ethanol to remove impurities.[1]

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[1]

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This advanced protocol describes a one-pot, five-component reaction to synthesize 3,5-disubstituted isoxazole secondary sulfonamides in water, showcasing a highly efficient and green methodology.

Reactant Preparation:

  • In a suitable reaction vessel, combine hydroxylamine hydrochloride, an aromatic aldehyde, a primary amine, propargyl bromide, and saccharin.[2]

  • Add the synergistic catalytic system, for example, CaCl2/K2CO3.[2]

  • Add water as the solvent.[1]

Ultrasonic Irradiation:

  • Immerse a sonotrode probe into the reaction mixture.

  • Apply ultrasonic irradiation (e.g., 20 kHz) at room temperature.

  • Monitor the reaction via TLC; completion is typically achieved within 13-17 minutes.[1]

Work-up and Isolation:

  • Upon completion of the reaction, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

Purification:

  • Purify the crude product by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the ultrasound-assisted synthesis of isoxazoles, comparing it with conventional methods where applicable.

Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis of 3-Methyl-4-arylmethylene isoxazol-5(4H)-ones

MethodCatalystTemperature (°C)TimeYield (%)Reference
UltrasoundItaconic Acid5015 min95[3]
ConventionalItaconic Acid1003 h90[3]
UltrasoundPyridine5030-45 min82-96[2][3]
ConventionalPyridine5070-90 min66-79[2][3]
UltrasoundNH2-MMT3010-55 min80-97[3]

Table 2: Ultrasound-Assisted Multi-Component Synthesis of Isoxazole Derivatives

Aldehydeβ-KetoesterCatalyst (mol%)SolventTime (min)Yield (%)Reference
Benzaldehyde derivativesEthyl acetoacetatePyruvic acid (5)WaterNot SpecifiedHigh[3]
Aromatic aldehydesMethyl acetoacetatePyridineNot SpecifiedNot Specified64-96[3]
Aromatic aldehydesβ-ketoestersFe3O4@MAP-SO3HEthanol-water (1:3)Not SpecifiedHigh[3]

Table 3: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides via a Five-Component Reaction

AldehydePrimary AmineTime (min)Yield (%)Reference
Various AromaticVarious Primary13-1775-96[4]

Visualizations

General Workflow for Ultrasound-Assisted Isoxazole Synthesis

G A Combine Reactants, Catalyst & Solvent B Ultrasonic Irradiation (Cavitation-Induced Reaction) A->B C Monitor via TLC B->C D Reaction Work-up (Filtration / Extraction) C->D E Purification (Recrystallization / Chromatography) D->E F Pure Isoxazole Product E->F

Caption: General workflow for ultrasound-assisted isoxazole synthesis.

Logical Pathway for One-Pot, Three-Component Isoxazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_mechanism Key Intermediate Steps A Aromatic Aldehyde E One-Pot Reaction A->E B β-Ketoester B->E C Hydroxylamine Hydrochloride C->E D Catalyst (e.g., Pyridine) D->E F Ultrasound (Sonication) E->F G Oxime Formation F->G facilitates H Knoevenagel Condensation G->H I Intramolecular Cyclization H->I J Isoxazol-5(4H)-one Product I->J

Caption: Logical pathway for one-pot, three-component isoxazole synthesis.

Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

G cluster_reactants Starting Materials Aldehyde Aldehyde Oxime In situ formation of Aldoxime Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime Alkyne Alkyne (Dipolarophile) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition NitrileOxide Oxidation to Nitrile Oxide (Dipole) Oxime->NitrileOxide NitrileOxide->Cycloaddition Isoxazole Isoxazole Ring Cycloaddition->Isoxazole Ultrasound Ultrasonic Irradiation Ultrasound->NitrileOxide accelerates Ultrasound->Cycloaddition promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoxazol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Isoxazol-4-ylmethanamine hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly considered for the preparation of this compound.

  • Route 1: Reduction of Isoxazole-4-carbonitrile. This is a straightforward approach that involves the synthesis of an isoxazole-4-carbonitrile intermediate followed by its reduction to the corresponding amine.

  • Route 2: [3+2] Cycloaddition with a Protected Amine. This method utilizes a [3+2] cycloaddition reaction between a nitrile oxide precursor and a protected propargylamine (e.g., N-Boc-propargylamine). The protecting group is subsequently removed to yield the desired amine, which is then converted to its hydrochloride salt.

Q2: How can I synthesize the Isoxazole-4-carbonitrile precursor for Route 1?

A2: Isoxazole-4-carbonitriles can be synthesized via a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide (often generated in situ from an aldoxime and an oxidizing agent like chloramine-T) with an appropriate propiolonitrile derivative. The choice of substituents on the starting materials will determine the final substitution pattern on the isoxazole ring.

Q3: What are the key considerations for the reduction of Isoxazole-4-carbonitrile?

A3: The reduction of the nitrile group to a primary amine is a critical step. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C). A key challenge is preventing the formation of secondary and tertiary amine byproducts. The addition of ammonia or ammonium hydroxide during catalytic hydrogenation can help minimize these side reactions.[1]

Q4: What are the advantages of using a Boc protecting group in Route 2?

A4: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective manipulation of other functional groups in the molecule without affecting the amine.

Q5: How is the hydrochloride salt of Isoxazol-4-ylmethanamine formed?

A5: The hydrochloride salt is typically formed by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane) with a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether) or by bubbling anhydrous HCl gas through the solution.[3] The salt usually precipitates out of the solution and can be isolated by filtration.

Troubleshooting Guides

Problem 1: Low Yield in Isoxazole Ring Formation
Possible Cause Suggested Solution
Inefficient Nitrile Oxide Generation Ensure the complete conversion of the aldoxime to the nitrile oxide. The choice of oxidizing agent and reaction conditions are critical. Consider using fresh chloramine-T or an alternative oxidant.
Side Reactions of Nitrile Oxide Nitrile oxides can dimerize to form furoxans, reducing the yield of the desired cycloaddition product. This can be minimized by generating the nitrile oxide in situ in the presence of the dipolarophile and maintaining a low concentration of the nitrile oxide throughout the reaction.
Suboptimal Reaction Temperature Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in very slow or incomplete reactions. Screen a range of temperatures to find the optimal balance for your specific substrates.
Poor Solvent Choice The solvent can significantly impact reaction rates and yields. For cycloaddition reactions, solvents like ethanol, THF, or dichloromethane are often used. Consider screening different solvents to identify the most suitable one for your system.
Lack of Catalyst For some isoxazole syntheses, a catalyst can dramatically improve yields. For example, in certain multi-component reactions, catalysts like Fe₃O₄@MAP-SO₃H have been shown to give high yields.[1]
Problem 2: Incomplete Reduction of Isoxazole-4-carbonitrile
Possible Cause Suggested Solution
Inactive Reducing Agent If using LiAlH₄, ensure it is fresh and has not been deactivated by moisture. For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated. Use a fresh batch of catalyst.
Insufficient Amount of Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For LiAlH₄, typically 1.5 equivalents or more are used.[4] For catalytic hydrogenation, ensure adequate catalyst loading and hydrogen pressure.
Poor Solubility of the Nitrile The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider using a different solvent or a co-solvent system. THF is a common solvent for LiAlH₄ reductions.[4]
Formation of Stable Intermediates The reduction of nitriles proceeds through an imine intermediate. In some cases, this intermediate may be resistant to further reduction. Modifying the reaction conditions (e.g., temperature, reaction time) may be necessary to drive the reaction to completion.
Problem 3: Difficulty in Boc-Deprotection
Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration Boc deprotection is acid-catalyzed. If the reaction is slow or incomplete, consider using a stronger acid (e.g., trifluoroacetic acid - TFA) or a higher concentration of the acid.[5][6]
Short Reaction Time Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 1 to 4 hours depending on the substrate and conditions.[2]
Side Reactions from the t-Butyl Cation The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product. The use of scavengers like anisole or thioanisole can mitigate this issue.
Inappropriate Solvent The deprotection is typically carried out in solvents like dichloromethane (DCM) or dioxane. Ensure the solvent is anhydrous if moisture-sensitive functional groups are present.
Problem 4: Issues with Hydrochloride Salt Formation and Isolation
Possible Cause Suggested Solution
Hygroscopic Nature of the Salt Amine hydrochloride salts can be hygroscopic, leading to the formation of an oil or sludge instead of a crystalline solid. Perform the salt formation and filtration under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Salt is Soluble in the Reaction Solvent If the hydrochloride salt is soluble in the solvent used for its formation, it will not precipitate. In such cases, a solvent in which the salt is insoluble (an anti-solvent), such as diethyl ether or hexane, can be added to induce precipitation.
Impure Free Amine Impurities in the free amine can hinder crystallization of the hydrochloride salt. Ensure the amine is purified (e.g., by column chromatography) before attempting salt formation.
Incorrect Stoichiometry of HCl Using a large excess of HCl can sometimes lead to the formation of oily products. Try using a stoichiometric amount or a slight excess of HCl.

Experimental Protocols

Protocol 1: Synthesis of Isoxazol-4-ylmethanamine via Nitrile Reduction

Step 1: Synthesis of Isoxazole-4-carbonitrile (General Procedure)

  • To a solution of the appropriate aldoxime (1.0 eq) and propiolonitrile (1.2 eq) in ethanol, add chloramine-T (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at reflux for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Isoxazole-4-carbonitrile, which can be purified by column chromatography.

Step 2: Reduction of Isoxazole-4-carbonitrile to Isoxazol-4-ylmethanamine

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Isoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude Isoxazol-4-ylmethanamine.

Protocol 2: Synthesis via [3+2] Cycloaddition and Deprotection

Step 1: Boc-Protection of Propargylamine

  • To a solution of propargylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-propargylamine.

Step 2: [3+2] Cycloaddition

  • Follow the general procedure for isoxazole synthesis (Protocol 1, Step 1), using N-Boc-propargylamine as the dipolarophile to obtain Boc-protected (isoxazol-4-yl)methanamine.

Step 3: Boc-Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected (isoxazol-4-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C and add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether) dropwise.[6]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • The hydrochloride salt will typically precipitate. If not, add an anti-solvent like diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Optimization of Boc-Deprotection Conditions

EntryAcid (eq)SolventTemperature (°C)Time (h)Yield (%)
1HCl (4 M in dioxane) (2)Dioxane252>95
2TFA (10)DCM251>95
3H₃PO₄ (aq. 85%) (5)Toluene50485
4Formic Acid (excess)Neat60670

Data is representative and may vary based on the specific substrate.

Table 2: Comparison of Reducing Agents for Nitrile to Amine Conversion

Reducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
LiAlH₄THF25-6670-90Highly reactive, requires anhydrous conditions.
H₂/Raney NiMethanol/NH₃25-5060-85Risk of secondary amine formation without ammonia.
H₂/Pd/CEthanol2550-80Can be less effective for some heterocyclic nitriles.
NaBH₄/CoCl₂Methanol0-2565-85Milder alternative to LiAlH₄.

Yields are typical and can be substrate-dependent.

Visualizations

experimental_workflow_route1 cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Aldoxime Aldoxime Cycloaddition [3+2] Cycloaddition Aldoxime->Cycloaddition Propiolonitrile Propiolonitrile Propiolonitrile->Cycloaddition Reduction Nitrile Reduction (e.g., LiAlH4) Cycloaddition->Reduction Isoxazole-4-carbonitrile Salt_Formation HCl Salt Formation Reduction->Salt_Formation Isoxazol-4-ylmethanamine Final_Product Isoxazol-4-ylmethanamine Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for Route 1: Reduction of Isoxazole-4-carbonitrile.

experimental_workflow_route2 cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Propargylamine Propargylamine Protection Boc Protection Propargylamine->Protection Boc2O Boc Anhydride Boc2O->Protection Aldoxime Aldoxime Cycloaddition [3+2] Cycloaddition Aldoxime->Cycloaddition Protection->Cycloaddition N-Boc-propargylamine Deprotection Boc Deprotection & Salt Formation (HCl) Cycloaddition->Deprotection Boc-protected Amine Final_Product Isoxazol-4-ylmethanamine Hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for Route 2: [3+2] Cycloaddition with a Protected Amine.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_SM Verify Starting Material Purity Start->Check_SM Check_Reagents Check Reagent Activity/Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (T, t, Solvent) Start->Check_Conditions Optimize Systematically Optimize Conditions Check_SM->Optimize Check_Reagents->Optimize Analyze_Side_Products Identify Side Products (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Analyze_Side_Products->Optimize Consult Consult Literature for Similar Substrates Optimize->Consult

References

Technical Support Center: Purification of Isoxazol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Isoxazol-4-ylmethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Acid-base extraction can also be employed as an effective preliminary purification step to remove non-basic impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities depend on the synthetic route. A common route involves the reduction of an isoxazole-4-carboxaldehyde oxime. In this case, impurities could include:

  • Unreacted starting materials: Isoxazole-4-carboxaldehyde oxime.

  • Incomplete reaction products: The corresponding hydroxylamine intermediate.[1][2]

  • Side-products: Over-reduction products or byproducts from the reducing agent.

  • Residual solvents: Solvents used in the synthesis and workup.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue. Here are several strategies to address it:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Use a more dilute solution: Add a small amount of the hot solvent to the solution to decrease the saturation level.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If available, a small pure crystal can initiate crystallization.

  • Change the solvent system: Experiment with different solvent mixtures.

Q4: Can I purify the free base of Isoxazol-4-ylmethanamine and then convert it to the hydrochloride salt?

A4: Yes, this is a viable strategy. Purifying the free base by column chromatography can be effective. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure hydrochloride salt.[3]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice.- Test the solubility in a range of polar protic solvents like ethanol, isopropanol, or methanol. - Consider using a solvent mixture, such as alcohol/water.
No crystals form upon cooling. - Solution is too dilute. - Compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand. Common anti-solvents for amine hydrochlorides include diethyl ether or acetone.[4]
Low recovery of the purified compound. - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of the cold recrystallization solvent.
Poor purity after recrystallization. - Rapid crystal formation trapping impurities. - Inappropriate solvent choice that also dissolves impurities.- Ensure a slow cooling rate. - If colored impurities are present, treat the hot solution with activated charcoal before filtration. - Consider a preliminary acid-base extraction to remove non-basic impurities.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - Incorrect stationary phase. - Inappropriate eluent system.- For basic compounds like amines, standard silica gel can be problematic due to strong interactions. Consider using basic alumina or amine-functionalized silica.[5][6] - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).
Streaking or tailing of the compound spot on TLC and column. - Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent system.[5][6] This will neutralize the acidic sites on the silica gel.
The compound does not elute from the column. - The eluent is not polar enough. - The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol). - If using silica gel, ensure a competing base is present in the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) to find a suitable solvent or solvent system where the compound is soluble when hot and sparingly soluble when cold. A mixture of isopropanol and diethyl ether is often a good starting point for amine hydrochlorides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Isoxazol-4-ylmethanamine (Free Base)
  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH > 10. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Stationary Phase and Eluent Selection: Prepare a column with basic alumina or silica gel treated with triethylamine. A typical eluent system to start with is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Packing the Column: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an organic solvent dropwise until precipitation is complete. Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain pure this compound.

Quantitative Data

The following tables provide illustrative data for typical purification outcomes. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization of this compound

Solvent System Starting Purity (%) Final Purity (%) Recovery (%)
Isopropanol/Diethyl Ether8598.575
Ethanol9099.180
Methanol/Water8097.865

Table 2: Column Chromatography of Isoxazol-4-ylmethanamine (Free Base)

Stationary Phase Eluent System Starting Purity (%) Final Purity (%) Recovery (%)
Basic AluminaDichloromethane/Methanol Gradient8599.585
Silica Gel + 1% TriethylamineEthyl Acetate/Methanol Gradient8599.288

Visualizations

experimental_workflow crude Crude Isoxazol-4-ylmethanamine HCl dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Ice Bath hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Isoxazol-4-ylmethanamine HCl dry->pure troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? chromatography->poor_separation no_crystals No Crystals? oiling_out->no_crystals No slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes low_purity Low Purity? no_crystals->low_purity No change_solvent Change Solvent/Anti-solvent no_crystals->change_solvent Yes concentrate Concentrate Solution no_crystals->concentrate Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes low_purity->slow_cooling Yes streaking Streaking? poor_separation->streaking No add_base Add Competing Base (e.g., Et3N) poor_separation->add_base Yes change_stationary_phase Use Basic Alumina poor_separation->change_stationary_phase Yes no_elution No Elution? streaking->no_elution No streaking->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes

References

Technical Support Center: Synthesis of 4-Aminoalkylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-aminoalkylisoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Observed Problem Potential Cause Suggested Solutions & Troubleshooting Steps
Low or No Yield of the Desired 4-Aminoalkylisoxazole Inefficient isoxazole ring formation.Optimize reaction conditions for the isoxazole synthesis, such as temperature, solvent, and catalysts. For instance, in the synthesis of 3,5-disubstituted isoxazoles, copper(I) catalysts are known to improve regioselectivity and yield.
Decomposition of starting materials or intermediates.Use milder reaction conditions or protecting group strategies for sensitive functional groups. For example, if the amino group is present during isoxazole formation, consider using a Boc protecting group.
Side reactions consuming starting materials.Identify and minimize side reactions. Common side reactions include regioisomer formation and polymerization. Adjusting stoichiometry and reaction time can help mitigate these issues.
Formation of Regioisomers Lack of regiocontrol in the cycloaddition step.The choice of reactants and catalysts can significantly influence regioselectivity. For example, in the synthesis of amino-isoxazoles, pH and temperature are key factors in determining the regioselectivity.[1]
Isomerization during workup or purification.Use mild workup conditions and appropriate purification techniques. Column chromatography with a suitable solvent system is often effective for separating regioisomers.
N-Alkylation or N-Acylation of the Amino Group The amino group is unprotected and reacts with electrophiles in the reaction mixture.Protect the amino group with a suitable protecting group, such as Boc (tert-butoxycarbonyl), before subsequent reaction steps.[2]
The deprotected amine reacts with reagents or solvents.Ensure complete removal of any activating agents and use non-reactive solvents during workup and purification.
Intramolecular Cyclization The aminoalkyl chain is of appropriate length to undergo intramolecular cyclization with an electrophilic center on the isoxazole ring or a substituent.This is more likely if the amino group is acylated. Consider using a less reactive acyl group or performing the subsequent reaction at a lower temperature to disfavor the cyclization.
Difficulty in Product Purification The product has similar polarity to byproducts or unreacted starting materials.Optimize the mobile phase for column chromatography. Sometimes, derivatizing the amine to a salt can change its solubility and facilitate purification.
The product is unstable on silica gel.Consider using alternative stationary phases like alumina or reverse-phase silica for chromatography.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the desired 4-aminoalkyl-3,5-disubstituted isoxazole?

A1: Regioselectivity in isoxazole synthesis is a common challenge. For the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, controlling the pH and temperature is crucial.[1] Reaction at a pH above 8 and a temperature of 100 °C favors the formation of 5-amino isoxazoles, while a pH between 7 and 8 at a lower temperature (≤45 °C) yields 3-amino isoxazoles.[1] While this applies to aminoisoxazoles, the principle of controlling reaction conditions to influence the site of initial attack on the diketone or related precursor is broadly applicable.

Q2: My aminoalkylisoxazole seems to be degrading during purification on silica gel. What can I do?

A2: Amines can sometimes be sensitive to acidic silica gel, leading to degradation or streaking during column chromatography. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like neutral alumina or performing reverse-phase chromatography can be effective.

Q3: I am trying to perform a reaction on a substituent of my 4-aminoalkylisoxazole, but I am observing side reactions at the amino group. What is the best way to protect it?

A3: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for amines.[2] It is stable under a variety of reaction conditions and can be easily removed with mild acids like trifluoroacetic acid (TFA) or HCl in dioxane.[3]

Q4: What are common side reactions when introducing the aminoalkyl group via reductive amination of an isoxazole-4-carboxaldehyde?

A4: Reductive amination can sometimes lead to over-alkylation, where the newly formed secondary amine reacts further with the aldehyde to form a tertiary amine. To minimize this, you can use a large excess of the primary amine. Another potential side reaction is the reduction of the aldehyde to the corresponding alcohol. Using a reducing agent that is selective for the imine intermediate over the carbonyl group, such as sodium triacetoxyborohydride, can help to avoid this.

Experimental Protocols

Protocol 1: Boc Protection of a 4-Aminoalkylisoxazole

This protocol describes a general procedure for the protection of the primary amino group of a 4-aminoalkylisoxazole using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 4-Aminoalkylisoxazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 4-aminoalkylisoxazole (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination to Introduce an Aminoalkyl Group

This protocol outlines a general procedure for the synthesis of a 4-aminoalkylisoxazole from an isoxazole-4-carboxaldehyde and a primary amine.

Materials:

  • Isoxazole-4-carboxaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the isoxazole-4-carboxaldehyde (1.0 eq) in DCE or THF, add the primary amine (1.2 eq).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Points start Isoxazole Precursor step1 Isoxazole Ring Formation start->step1 step2 Introduction of Alkyl Chain step1->step2 ts1 Regioisomer Formation step1->ts1 Check pH, Temp, Catalyst ts2 Low Yield step1->ts2 Optimize Conditions step3 Functional Group Interconversion (e.g., Halogenation) step2->step3 step4 Introduction of Amino Group step3->step4 product 4-Aminoalkylisoxazole step4->product ts3 Side Reactions of Amino Group step4->ts3 Use Protecting Group ts4 Purification Issues product->ts4 Optimize Chromatography

Caption: A general workflow for the synthesis of 4-aminoalkylisoxazoles with key troubleshooting points.

signaling_pathway cluster_main_path Desired Reaction Pathway cluster_side_reactions Potential Side Reactions A Isoxazole-4-carboxaldehyde + Primary Amine B Imine Intermediate A->B Imine Formation (Acid Catalyst) S2 Aldehyde Reduction (Alcohol) A->S2 Reduction D Desired 4-(Alkylamino)methylisoxazole B->D Reduction C [H] (e.g., NaBH(OAc)3) C->B S1 Over-alkylation (Tertiary Amine) D->S1 Reaction with more aldehyde

Caption: Reaction pathway for reductive amination and potential side reactions.

logical_relationship start Problem: Low Yield or Impure Product q1 Is the isoxazole ring forming efficiently? start->q1 a1_yes Proceed to functionalization q1->a1_yes Yes a1_no Optimize cyclization conditions (temp, solvent, catalyst) q1->a1_no No q2 Are there regioisomers? a1_yes->q2 a2_yes Adjust pH and temperature. Improve purification. q2->a2_yes Yes a2_no Check for other side reactions q2->a2_no No q3 Is the amino group reacting? a2_no->q3 a3_yes Implement protecting group strategy (e.g., Boc) q3->a3_yes Yes a3_no Investigate other possibilities (e.g., starting material purity) q3->a3_no No

Caption: A troubleshooting decision tree for the synthesis of 4-aminoalkylisoxazoles.

References

Improving yield in isoxazole synthesis from hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazoles from hydroxylamine hydrochloride, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue in isoxazole synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Possible CauseTroubleshooting Steps
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Inappropriate Base Ensure the base used is suitable for the substrate and reaction conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[1] The choice of base can also influence the regioselectivity of the reaction.
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloadditions) Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). Ensure the base used is appropriate for its generation.[1]
Dimerization of Nitrile Oxide A frequent side reaction is the dimerization of the in situ generated nitrile oxide to form furoxans.[1][2] To minimize this, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. Using a slight excess of the alkyne dipolarophile can also be beneficial.[1]

Below is a troubleshooting decision tree for low reaction yield:

LowYieldTroubleshooting start Low or No Yield check_reactants Check Reactant Quality & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions reactant_purity Purify Starting Materials check_reactants->reactant_purity stoichiometry Adjust Stoichiometry (e.g., slight excess of dipolarophile) check_reactants->stoichiometry solubility Optimize Solvent for Solubility check_conditions->solubility temperature Screen Temperature Range check_conditions->temperature base_catalyst Screen Bases/Catalysts check_conditions->base_catalyst dimerization Address Nitrile Oxide Dimerization (e.g., slow addition) check_side_reactions->dimerization decomposition Consider Reactant Decomposition (milder conditions) check_side_reactions->decomposition

Troubleshooting logic for low reaction yield.

Question: I am observing the formation of isomeric products. How can I improve the regioselectivity?

Answer:

The formation of isomers is a significant challenge, particularly in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloaddition reactions.[3] Regioselectivity is influenced by both electronic and steric factors of the reactants.

Key strategies to improve regioselectivity include:

  • Varying Reaction Conditions: The choice of solvent and the use of additives can control the regiochemical outcome. For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, the reaction can be directed to favor specific isomers by using additives like pyridine or BF₃·(OEt)₂ and by choosing between solvents such as ethanol or acetonitrile.[4][5]

  • Substrate Structure: The structure of the starting materials plays a crucial role in directing the regioselectivity.[5]

  • Catalyst Selection: Experimenting with different catalysts, such as copper(I), can help direct the reaction towards a specific regioisomer.[1]

  • Solvent Effects: In some 1,3-dipolar cycloadditions, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles using hydroxylamine hydrochloride?

A1: The two most common methods are the cyclocondensation with a three-carbon component and the [3+2] cycloaddition (1,3-dipolar cycloaddition) involving in situ generated nitrile oxides.[6]

  • Cyclocondensation: This classic approach, often called the Claisen isoxazole synthesis, involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound (or its synthetic equivalent like β-enamino diketones or chalcones).[3][5][7]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (often generated in situ from precursors like aldoximes or hydroximoyl chlorides, which can be derived from hydroxylamine) with an alkyne or alkene.[2][3]

Q2: How do solvent and temperature impact the yield of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The solvent affects reactant solubility and reaction rates.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to decomposition and side products, while low temperatures may result in incomplete reactions.[1] For example, some ultrasound-assisted syntheses can be performed efficiently at room temperature or slightly elevated temperatures (e.g., 45-50°C), significantly reducing reaction times and improving yields.[8][9]

Q3: What role does a base play in the synthesis of isoxazoles from hydroxylamine hydrochloride?

A3: A base is often crucial for several reasons:

  • It deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.

  • In 1,3-dipolar cycloadditions, a base is used to generate the nitrile oxide from its precursor (e.g., by dehydrohalogenation of a hydroximoyl chloride).[1]

  • The choice of base (e.g., organic bases like triethylamine or inorganic bases) can influence reaction rates and, in some cases, regioselectivity.[1]

Q4: Can ultrasound irradiation improve the yield and reaction time?

A4: Yes, ultrasound-assisted synthesis has emerged as an effective green chemistry approach for isoxazole synthesis. It can significantly enhance reaction efficiency, reduce reaction times (from hours to minutes), and improve yields.[8][9][10] For example, a multicomponent reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound irradiation.[8][9]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on optimizing isoxazole synthesis.

Table 1: Effect of Catalyst and Solvent on a Three-Component Reaction Yield

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1SnII-Mont K10 (0.01 g)H₂O---
2Vitamin B₁ (0.1 equiv)H₂O203094
3Fe₃O₄@MAP-SO₃H (20 mg)EtOH/H₂O (1:3)-2092
4Itaconic AcidH₂O501595
5Pyridine---64-96
6[HNMP][HSO₄]-453080-82
7Ferrite NPs (10 mol%)H₂ORoom Temp20-3584-91

Data compiled from studies utilizing ultrasound irradiation.[8][9]

Table 2: Regioselective Synthesis of Isoxazoles from β-Enamino Diketones

RouteStarting MaterialAdditiveSolventTime (h)ProductYield (%)Regioselectivity
I6aBF₃·OEt₂ (2.0 equiv.)MeCN15a80100%

Data from a study on controlling regiochemistry in the cyclocondensation with hydroxylamine.[5]

Key Experimental Protocols

Protocol 1: Synthesis of 5-Arylisoxazoles in Water

This protocol describes a catalyst-free synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in an aqueous medium.[11][12]

  • Reaction Setup: In a 25-mL round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Reaction Execution: Stir the mixture at 50°C for 2 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole, which often does not require further purification.[11][12]

Protocol1_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification reactants Combine Reactants: - 3-(dimethylamino)-1-arylprop-2-en-1-one - Hydroxylamine Hydrochloride - Water stir Stir at 50°C for 2 hours reactants->stir cool Cool to Room Temperature stir->cool filtrate Collect Precipitate via Suction Filtration cool->filtrate product Pure 5-Arylisoxazole filtrate->product

Workflow for the synthesis of 5-arylisoxazoles in water.

Protocol 2: Synthesis of 3,5-Diphenylisoxazole via Cyclocondensation

This protocol details the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione and hydroxylamine hydrochloride in ethanol.

  • Reaction Setup: Add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.) to a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature.

  • Reaction Execution: Reflux the mixture overnight. The reaction can be monitored by UPLC.

  • Work-up and Purification: Add water (80 mL) to the reaction mixture. Filter the resulting precipitate to give 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).

Visualized Signaling Pathways and Relationships

The formation of isoxazoles from 1,3-dicarbonyls and hydroxylamine proceeds through a cyclocondensation mechanism.

CyclocondensationMechanism reactants 1,3-Dicarbonyl Compound + Hydroxylamine intermediate1 Imine Formation (Nucleophilic attack of NH₂ on one carbonyl) reactants->intermediate1 intermediate2 Intramolecular Cyclization (Attack of OH on the second carbonyl) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Isoxazole Ring intermediate3->product - H₂O

Mechanism of isoxazole formation via cyclocondensation.

References

Troubleshooting low regioselectivity in 1,3-dipolar cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a specific focus on controlling regioselectivity.

Troubleshooting Guide: Low Regioselectivity

Low regioselectivity in 1,3-dipolar cycloadditions is a common challenge that leads to the formation of product mixtures, complicating purification and reducing the yield of the desired isomer. This guide provides a systematic approach to diagnosing and resolving this issue.

Issue: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve the selectivity?

Possible Cause 1: Unfavorable Electronic Matching

The regioselectivity of a 1,3-dipolar cycloaddition is fundamentally governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.[1][2][3] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Poor regioselectivity can result from similar energy gaps for both possible HOMO-LUMO interactions, leading to competing reaction pathways.

Solutions:

  • Modify Substituents: Alter the electronic nature of the substituents on either the 1,3-dipole or the dipolarophile. Electron-withdrawing groups on the dipolarophile will lower its LUMO energy, favoring a normal-electron-demand cycloaddition (HOMOdipole-LUMOdipolarophile controlled).[3] Conversely, electron-donating groups on the dipolarophile can raise its HOMO energy, potentially favoring an inverse-electron-demand pathway (HOMOdipolarophile-LUMOdipole controlled).

  • Computational Analysis: Employ Density Functional Theory (DFT) calculations to predict the HOMO and LUMO energies and coefficients of your specific reactants.[4][5] This can provide insight into the dominant orbital interactions and guide the rational design of more selective substrates.

Possible Cause 2: Inadequate Reaction Conditions

The reaction environment, including the solvent and temperature, can significantly influence the transition states of the competing pathways, thereby affecting the regioselectivity.

Solutions:

  • Solvent Screening: The polarity of the solvent can impact the stability of the transition states.[6] While some studies suggest a low solvent effect in concerted cycloadditions, others have shown that solvent can alter the regiochemical outcome.[7][8] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, water, or ionic liquids).[2][6]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[6][9][10] Conversely, for some systems, higher temperatures might be necessary to overcome the activation barrier for the desired regioisomer. A systematic study of the reaction at different temperatures is recommended.

Table 1: Effect of Temperature on Regioselectivity

DipolarophileDipoleSolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
7-heteronorbornadiene 2fBenzyl azideToluene11027:73[9]
7-heteronorbornadiene 2fBenzyl azideToluene70More regioselective (ratio not specified)[9]
7-heteronorbornadiene 2fBenzyl azideToluene50Total regioselectivity[9]

Possible Cause 3: Lack of Catalytic Control

For certain classes of 1,3-dipolar cycloadditions, particularly the azide-alkyne cycloaddition ("click chemistry"), the uncatalyzed thermal reaction is often slow and unselective.[11][12]

Solutions:

  • Employ a Catalyst: The use of a catalyst can dramatically alter the reaction mechanism and enforce high regioselectivity.

    • Copper(I) Catalysis (CuAAC): For the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes, copper(I) catalysts are the industry standard.[11][12]

    • Ruthenium Catalysis (RuAAC): To obtain the opposite 1,5-disubstituted 1,2,3-triazole regioisomer, ruthenium catalysts are highly effective.[11][12][13]

    • Lewis Acid Catalysis: In some systems, such as those involving nitrones or azomethine ylides, Lewis acids can be used to activate the dipolarophile and direct the regioselectivity.[2][14]

Table 2: Catalyst-Controlled Regioselectivity in Azide-Alkyne Cycloadditions

CatalystReactantsPredominant ProductReference
Copper(I)Organic Azide + Terminal Alkyne1,4-disubstituted 1,2,3-triazole[11][12]
Ruthenium(II)Organic Azide + Terminal/Internal Alkyne1,5-disubstituted 1,2,3-triazole[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary theoretical principle I should consider for predicting regioselectivity?

A1: The primary principle is Frontier Molecular Orbital (FMO) theory .[1][2] Regioselectivity is determined by the alignment of the interacting orbitals of the 1,3-dipole and the dipolarophile. The reaction will favor the regioisomer that results from the stronger interaction between the HOMO of one component and the LUMO of the other. This is typically the pathway where the largest lobes of the interacting orbitals overlap.[1]

Q2: How do steric effects influence regioselectivity?

A2: Steric hindrance can play a decisive role, sometimes overriding electronic preferences.[1][15] Bulky substituents on either the dipole or the dipolarophile can disfavor the formation of a transition state where these groups are in close proximity. This will steer the reaction towards the less sterically congested regioisomer.

Q3: Can I switch the regioselectivity of my azide-alkyne cycloaddition?

A3: Yes, for the reaction between an azide and a terminal alkyne, you can achieve remarkable control over the regiochemical outcome by selecting the appropriate catalyst. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields the 1,4-disubstituted 1,2,3-triazole.[11][12] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole.[11][12][13]

Q4: Does solvent choice matter for regioselectivity?

A4: While the effect can be subtle, solvent choice can be a useful parameter to optimize.[7] Solvent polarity can influence the activation barrier and the synchronicity of the cycloaddition.[8] In some cases, using "green" solvents like water or deep eutectic solvents has been shown to not only be environmentally benign but also to enhance regioselectivity.[2] For instance, some reactions performed "on-water" show improved yields and regioselectivity.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 1,4-Disubstituted 1,2,3-Triazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or THF/H₂O (1:1).

  • Catalyst Preparation (in a separate vial):

    • Prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Assembly:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.

    • Add the copper(II) sulfate solution. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

Troubleshooting_Regioselectivity Start Low Regioselectivity Observed Check_Electronics Analyze Electronic Factors (FMO Theory) Start->Check_Electronics Is the electronic match poor? Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Are conditions suboptimal? Check_Catalysis Consider Catalytic Control Start->Check_Catalysis Is the reaction uncatalyzed? Modify_Substituents Modify Substituents (EWG/EDG) Check_Electronics->Modify_Substituents Run_DFT Perform DFT Calculations Check_Electronics->Run_DFT Optimize_Solvent Screen Solvents (Polarity) Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Add_Catalyst Introduce Catalyst (Cu, Ru, Lewis Acid) Check_Catalysis->Add_Catalyst Success High Regioselectivity Achieved Modify_Substituents->Success Run_DFT->Modify_Substituents Optimize_Solvent->Success Optimize_Temp->Success Add_Catalyst->Success

Caption: Troubleshooting workflow for low regioselectivity.

FMO_Theory_Regioselectivity cluster_dipole 1,3-Dipole cluster_dipolarophile Dipolarophile HOMO_D HOMO LUMO_DP LUMO HOMO_D->LUMO_DP Normal Electron Demand (Small Energy Gap) Outcome Favored Regioisomer LUMO_D LUMO LUMO_D->Outcome HOMO_DP HOMO HOMO_DP->LUMO_D Inverse Electron Demand (Small Energy Gap) LUMO_DP->Outcome

Caption: FMO interactions governing regioselectivity.

Catalyst_Control_Workflow Start Goal: Synthesize 1,2,3-Triazole from Azide + Terminal Alkyne Decision Desired Regioisomer? Start->Decision Path_1_4 Use Copper(I) Catalyst (CuAAC) Decision->Path_1_4 1,4-isomer Path_1_5 Use Ruthenium Catalyst (RuAAC) Decision->Path_1_5 1,5-isomer Product_1_4 1,4-disubstituted 1,2,3-Triazole Path_1_4->Product_1_4 Product_1_5 1,5-disubstituted 1,2,3-Triazole Path_1_5->Product_1_5

Caption: Catalyst selection for controlling regioselectivity.

References

Technical Support Center: Isoxazole Ring Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the isoxazole ring in basic environments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My isoxazole-containing compound is degrading unexpectedly during a reaction or workup involving basic conditions. What is the likely cause?

A: The isoxazole ring is susceptible to cleavage under basic conditions, a reaction often initiated by the cleavage of the weak N-O bond.[1] This instability is particularly pronounced for isoxazoles that are unsubstituted at the 3- and/or 5-positions. The degradation is typically a base-catalyzed hydrolysis or a similar nucleophilic attack that leads to ring opening.

Q2: What are the typical degradation products of an isoxazole ring in the presence of a base like sodium hydroxide?

A: Base-induced ring cleavage of isoxazoles commonly yields β-ketonitriles or their corresponding hydrolysis products, such as β-keto amides or β-keto acids and ammonia. For instance, the anti-inflammatory drug leflunomide, which has a 3-unsubstituted isoxazole ring, degrades to its active α-cyanoenol metabolite, A771726, through N-O bond cleavage. In other cases, treatment of isoxazolium salts with aqueous sodium hydroxide can lead to products like cinnamic anhydrides and β-keto acid amides.

Q3: How do pH and temperature affect the rate of isoxazole ring degradation?

A: Both pH and temperature significantly influence the rate of degradation. Higher pH (more basic) and higher temperatures accelerate the decomposition of the isoxazole ring. For example, the degradation of leflunomide is considerably faster at pH 10.0 compared to neutral or acidic pH, and this degradation is further accelerated at 37°C compared to 25°C.

Q4: Are all isoxazoles equally unstable in basic conditions?

A: No, the stability of the isoxazole ring is highly dependent on its substitution pattern. 3,5-disubstituted isoxazoles are generally quite stable to bases, as well as acids and oxidizing agents. Isoxazoles lacking a substituent at the 3- or 5-position are more prone to deprotonation and subsequent ring opening. The electronic nature of the substituents also plays a role; electron-withdrawing groups can influence the ring's susceptibility to nucleophilic attack.

Q5: I am performing a reaction on a side chain of my isoxazole-containing molecule using a strong base. How can I minimize the degradation of the isoxazole ring?

A: To minimize degradation, consider the following strategies:

  • Use a non-nucleophilic base: If the reaction requires a strong base for deprotonation, consider using a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperatures to disfavor nucleophilic attack on the isoxazole ring.

  • Lower the reaction temperature: Perform the reaction at the lowest possible temperature to slow down the rate of isoxazole ring cleavage.

  • Protect the isoxazole ring: If possible, consider a synthetic route where the isoxazole ring is formed after the base-sensitive step.

  • Slow addition of reagents: A slow, controlled addition of the base can help to keep its concentration low at any given time, potentially reducing the rate of the degradation side reaction.

Q6: My purification process involves a basic wash, and I'm seeing product loss. What should I do?

A: Avoid prolonged exposure to basic aqueous solutions during workup. If a basic wash is necessary, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide), keep the exposure time to a minimum, and perform the wash at a low temperature (e.g., with an ice bath). Promptly neutralize the organic layer after the basic wash.

Q7: How can I monitor the degradation of my isoxazole-containing compound?

A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring the degradation of your compound. These methods can separate the parent compound from its degradation products and provide quantitative data on the rate of degradation. LC-MS/MS can be particularly useful for identifying the structures of the degradation products.

Data Presentation

The stability of the isoxazole ring is highly dependent on factors such as pH, temperature, and substitution pattern. Below is a summary of the degradation kinetics for the isoxazole-containing drug, leflunomide, under various conditions.

CompoundpHTemperature (°C)Half-life (t½)
Leflunomide4.025Stable
Leflunomide7.425Stable
Leflunomide 10.0 25 ~6.0 hours
Leflunomide4.037Stable
Leflunomide 7.4 37 ~7.4 hours
Leflunomide 10.0 37 ~1.2 hours

Experimental Protocols

Protocol for Assessing pH Stability of an Isoxazole-Containing Compound

This protocol is adapted from the stability testing of leflunomide and can be used as a general guideline.

Objective: To determine the rate of degradation of an isoxazole-containing compound at different pH values and temperatures.

Materials:

  • Isoxazole-containing compound of interest

  • Methanol or other suitable organic solvent

  • pH buffers (e.g., pH 4.0, 7.4, 10.0)

  • Acetonitrile

  • Internal standard (for LC-MS/MS analysis)

  • Shaking water bath or incubator

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the isoxazole-containing compound in a suitable organic solvent (e.g., 2 µM in methanol).

  • In separate vials, incubate the compound with buffers of different pH values (e.g., pH 4.0, 7.4, and 10.0).

  • Conduct the incubations at controlled temperatures (e.g., 25°C and 37°C) in a shaking water bath.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot (e.g., 75 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of a suitable solvent containing an internal standard (e.g., 200 µL of acetonitrile). This will precipitate proteins and stop the degradation.

  • Analyze the samples for the disappearance of the parent compound using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of the remaining parent compound versus time to determine the degradation kinetics and calculate the half-life at each condition.

Protocol for LC-MS/MS Analysis of Isoxazole Degradation

Objective: To identify and quantify the parent isoxazole compound and its degradation products.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column (e.g., 75 x 4.6 mm, 3.5 µm)

Mobile Phase (example):

  • A: 0.1% formic acid in water

  • B: Methanol

  • Gradient or isocratic elution may be used depending on the separation requirements.

Procedure:

  • Prepare samples as described in the pH stability protocol.

  • Inject a suitable volume of the quenched sample onto the LC-MS/MS system.

  • Develop a separation method to resolve the parent compound from its degradation products.

  • Use the mass spectrometer to identify the parent compound and its degradation products based on their mass-to-charge ratios (m/z).

  • Perform fragmentation analysis (MS/MS) to confirm the structures of the degradation products.

  • Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.

Visualizations

Base-Catalyzed Degradation Pathway of an Unsubstituted Isoxazole

G cluster_intermediates Reaction Intermediates cluster_products Degradation Products Isoxazole Isoxazole Ring Intermediate1 Nucleophilic Attack at C5 Isoxazole->Intermediate1 Base Hydroxide Ion (OH⁻) Base->Intermediate1 Nucleophilic Attack Intermediate2 Ring-Opened Intermediate (Anionic Enolate) Intermediate1->Intermediate2 N-O Bond Cleavage (Ring Opening) Product1 β-Ketonitrile Intermediate2->Product1 Protonation G Start Prepare Isoxazole Stock Solution Incubate Incubate with Buffers (Different pH and Temp) Start->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Determine Degradation Rate and Half-life Analyze->Data G Problem Isoxazole Degradation Observed in Basic Media CheckSubstituents Are C3 and/or C5 positions unsubstituted? Problem->CheckSubstituents HighSusceptibility High susceptibility to base-catalyzed cleavage CheckSubstituents->HighSusceptibility Yes CheckConditions Are reaction conditions (temp, base strength) harsh? CheckSubstituents->CheckConditions No HighSusceptibility->CheckConditions HarshConditions Harsh conditions accelerate degradation CheckConditions->HarshConditions Yes Workup Is degradation occurring during basic workup? CheckConditions->Workup No Solution1 Consider milder base, lower temperature, or shorter reaction time HarshConditions->Solution1 Solution2 Use milder workup conditions (e.g., NaHCO₃, low temp) Workup->Problem No, re-evaluate Workup->Solution2 Yes WorkupIssue Prolonged exposure to strong base during extraction Workup->WorkupIssue Yes

References

Technical Support Center: Purification of Isoxazol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Isoxazol-4-ylmethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on common synthetic routes, which often involve the reduction of an oxime or nitrile derived from isoxazole-4-carboxaldehyde, the most likely impurities include:

  • Unreacted Starting Materials: Isoxazole-4-carboxaldehyde, hydroxylamine hydrochloride.

  • Intermediates: Isoxazole-4-carboxaldehyde oxime.

  • Side-Products: Partially reduced intermediates or products from side reactions of the isoxazole ring.

  • Reagents: Residual reducing agents or their byproducts.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: My purified this compound is a colored solid. What causes this and how can I remove the color?

A3: A colored product often indicates the presence of minor, highly conjugated impurities. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields.

Q4: I am having trouble getting my this compound to crystallize. What should I do?

A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent. Refer to the troubleshooting guide below for specific steps to induce crystallization.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice.Select a more polar solvent. Good starting points for amine hydrochlorides are alcohols (e.g., ethanol, isopropanol) or aqueous mixtures.
No crystals form upon cooling. 1. Solution is not saturated. 2. Supersaturation has occurred without nucleation.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal of pure product. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Oily precipitate forms instead of crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like column chromatography.
Low recovery of purified product. 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the solution in an ice bath for an extended period to maximize precipitation. 3. Pre-heat the funnel and filter paper for hot filtration.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities. Incorrect eluent system.Optimize the eluent system using thin-layer chromatography (TLC) first. For amines, a common eluent is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).
Tailing of the product spot/peak. Interaction of the basic amine with the acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent to suppress this interaction.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent SystemSuitabilityComments
EthanolHighGood for single-solvent recrystallization.
IsopropanolHighSimilar to ethanol, another good choice for single-solvent recrystallization.
Ethanol/WaterMediumCan be effective as a two-solvent system. The product is likely less soluble in water.
MethanolMediumHigh solubility may lead to lower yields.

Table 2: Hypothetical Purification Efficiency Comparison

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Single Recrystallization (Ethanol)90%98%75-85%
Column Chromatography (DCM/MeOH/TEA)90%>99%60-75%
Recrystallization post-Chromatography>99%>99.5%>90%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable eluent system, for example, Dichloromethane:Methanol:Triethylamine (95:5:0.5 v/v/v). The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder ('dry loading'). Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting the column with the prepared eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Isoxazole-4-carboxaldehyde intermediate Oxime Formation start->intermediate reduction Reduction intermediate->reduction crude_product Crude Isoxazol-4-ylmethanamine HCl reduction->crude_product recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Check (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity Check Purity recrystallize->check_purity column Perform Column Chromatography column->check_purity pure Pure Product check_purity->pure Yes impure Still Impure check_purity->impure No impure->column troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) impure->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column (e.g., change eluent) impure->troubleshoot_column

Caption: Logical troubleshooting workflow for the purification of this compound.

Technical Support Center: Scale-Up of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up isoxazole synthesis from bench to pilot plant?

A1: Scaling up isoxazole synthesis introduces several challenges that are often not apparent at the lab scale. These include:

  • Exothermic Reactions: Many isoxazole syntheses are exothermic. What is easily controlled in a small flask can lead to a dangerous runaway reaction in a large reactor if heat transfer is not managed effectively.[1]

  • Reagent Handling and Stability: Handling larger quantities of potentially hazardous or unstable reagents, such as hydroxylamine and in situ generated nitrile oxides, requires stringent safety protocols and specialized equipment.[2][3] Nitrile oxides, for instance, are prone to dimerization to form furoxans, which can significantly reduce yield.[4][5]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[1]

  • Purification: Methods like column chromatography that are feasible at the gram-scale may not be practical or economical for multi-kilogram production. Developing robust crystallization or extraction procedures is often necessary.[5]

  • Regioselectivity: Maintaining the desired regioselectivity (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) can be challenging upon scale-up, as it is often sensitive to subtle changes in reaction conditions like temperature and mixing.[4][5]

Q2: How do solvent and temperature choices impact the scale-up of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence reaction outcomes, especially during scale-up. The choice of solvent affects reactant solubility, reaction rate, and regioselectivity.[4] For example, more polar or fluorinated solvents have been shown to enhance regioselectivity in some 1,3-dipolar cycloadditions.[4] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the decomposition of starting materials or products and favor the formation of side products, while temperatures that are too low may result in slow or incomplete reactions.[4][6]

Q3: What are the advantages of using flow chemistry for the scale-up of isoxazole synthesis?

A3: Flow chemistry offers several advantages for the synthesis of isoxazoles, particularly at a larger scale.[7][8] By performing reactions in a continuous flow system, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions.[9] Flow chemistry also allows for the safe handling of hazardous intermediates, such as nitrile oxides, by generating and consuming them in situ, minimizing the risk associated with their accumulation.[7] The modular nature of flow systems also facilitates easier scale-up by running the system for longer periods or by "numbering up" (running multiple systems in parallel).

Q4: What are the key safety precautions to consider when working with common reagents in isoxazole synthesis on a large scale?

A4: When scaling up isoxazole synthesis, a thorough risk assessment for all chemicals is crucial.[10] For reagents like hydroxylamine hydrochloride, it is important to avoid contact with skin and eyes and to ensure good ventilation.[2][11] In case of accidental release, the area should be ventilated, and appropriate personal protective equipment should be worn.[2] For in situ generated intermediates like nitrile oxides, which can be unstable, it is important to use them promptly after generation and to control the temperature to prevent decomposition or dimerization.[3][5] All chemical waste should be disposed of in accordance with local regulations.[10]

Troubleshooting Guides

Issue 1: Low Yield of Desired Isoxazole
Possible Cause Recommended Solution
Decomposition of Nitrile Oxide Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile. Consider adding the nitrile oxide precursor slowly to the reaction mixture.[5]
Dimerization of Nitrile Oxide Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[4]
Incomplete Reaction Optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS.[6][12]
Suboptimal Base or Solvent Screen different bases (e.g., triethylamine, N,N-diisopropylethylamine) and solvents to find the optimal conditions for your specific substrate.[4][12]
Poor Solubility of Starting Materials If starting materials are not fully dissolved, consider using a different solvent or a co-solvent system to ensure a homogeneous reaction mixture.[6]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is fresh, active, and used at the correct loading.[6]
Issue 2: Formation of Impurities and Side Products
Possible Cause Recommended Solution
Formation of Regioisomers The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[4] To improve regioselectivity, experiment with different solvents, as polarity can influence the outcome.[4] The use of catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.[13] For 3,4-disubstituted isoxazoles, consider alternative routes like enamine-based [3+2] cycloadditions.[5]
Formation of Furoxans (Nitrile Oxide Dimers) This is a common side reaction.[5] To minimize furoxan formation, maintain a low concentration of the nitrile oxide by generating it in situ and adding it slowly to the reaction mixture containing the dipolarophile.[4]
Formation of Isoxazoline Byproduct Incomplete dehydration of the isoxazoline intermediate can lead to this byproduct. Using a stronger base, a dehydrating agent, or increasing the reaction temperature can promote the formation of the desired isoxazole.[12]
Charring or Tar-like Byproducts This often indicates that the reaction conditions are too harsh. Lower the reaction temperature and consider using a milder acid or base.[14]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis

Method Starting Materials Conditions Yield (%) Reference
1,3-Dipolar CycloadditionBenzaldehyde oxime, PhenylacetyleneEt3N, Toluene, 80 °C, 12 h85[15]
CondensationEthyl benzoylacetate, Hydroxylamine hydrochlorideNaOAc, EtOH, Reflux, 4 h78[15]
Ultrasound-AssistedAromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideFe2O3 NPs, H2O, 90 W ultrasound, RT, 20-35 min84-91[16]
Flow ChemistryAldehyde, Hydroxylamine, EnamineMeCN, 1.50 eq Enamine, 5 °C98[7]
Gram-Scale SynthesisIndole, β-NitrostyreneAcetic anhydride, H2O2, RT, 2 h91[1]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted for a gram-scale synthesis.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent (e.g., Toluene or Ethyl Acetate)

Procedure:

  • To a solution of the aldoxime in the chosen solvent, add NCS portion-wise at 0 °C. Stir the mixture at this temperature for 1 hour.

  • To the resulting solution of the hydroximoyl chloride, add the alkyne.

  • Add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the 3,5-disubstituted isoxazole.[5]

Protocol 2: Flow Chemistry Synthesis of Trisubstituted Isoxazoles

This protocol outlines a multi-step flow synthesis.

System Setup:

  • A multi-pump flow chemistry system with multiple reactor coils and a back-pressure regulator.

  • Membrane separator for in-line liquid-liquid extraction.

Procedure:

  • Oximation: Pump a solution of the starting aldehyde and hydroxylamine hydrochloride in a suitable solvent system (e.g., biphasic) through a heated reactor coil to form the oxime.

  • Phase Separation: The output from the first reactor is passed through a membrane separator to remove the aqueous phase containing inorganic by-products.

  • Chlorination: The organic phase containing the oxime is mixed with a stream of a chlorinating agent (e.g., N-chlorosuccinimide or electrochemically generated Cl2) in a second reactor coil to form the hydroximoyl chloride.

  • Cycloaddition: The hydroximoyl chloride stream is then combined with a solution of the enamine and a base (e.g., triethylamine) in a third reactor coil. The reaction mixture is heated to the optimized temperature to facilitate the [3+2] cycloaddition.

  • Collection: The output from the final reactor, containing the trisubstituted isoxazole, is collected after passing through a back-pressure regulator. The product can then be isolated by solvent evaporation and further purification if necessary.[7]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Isoxazole check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are significant side products observed? check_completion->side_products Yes optimize_conditions Optimize: - Temperature - Reaction Time - Reagent Stoichiometry incomplete->optimize_conditions solution Improved Yield optimize_conditions->solution yes_side_products Side Product Formation side_products->yes_side_products Yes no_side_products Check Reagent Quality & Conditions side_products->no_side_products No troubleshoot_impurities See Impurity Troubleshooting Guide: - Regioisomers - Dimerization - Byproducts yes_side_products->troubleshoot_impurities troubleshoot_impurities->solution optimize_reagents Verify: - Starting material purity - Solvent dryness - Catalyst activity no_side_products->optimize_reagents optimize_reagents->solution

Troubleshooting workflow for low isoxazole yield.

Synthesis_Scale_Up_Decision start Select Scale-Up Strategy for Isoxazole Synthesis exothermic Is the reaction highly exothermic? start->exothermic hazardous_int Are hazardous/unstable intermediates involved? exothermic->hazardous_int No flow Flow Chemistry exothermic->flow Yes batch Batch Process hazardous_int->batch No hazardous_int->flow Yes batch_protocol Implement robust cooling, slow reagent addition, and safety monitoring. batch->batch_protocol flow_protocol Utilize flow reactor for superior heat transfer and in situ generation/consumption of intermediates. flow->flow_protocol

Decision-making for isoxazole synthesis scale-up.

Experimental_Workflow_Scale_Up reagents {Reagent Preparation| - Starting Materials - Solvents - Catalysts/Bases} reaction {Scaled-Up Reaction| - Controlled reagent addition - Temperature monitoring - Mixing control} reagents->reaction workup {Work-up| - Quenching - Extraction - Phase separation} reaction->workup purification {Purification| - Crystallization - Distillation - Filtration} workup->purification analysis {Final Product Analysis| - Purity (HPLC) - Identity (NMR, MS) - Yield Calculation} purification->analysis

General experimental workflow for scaled-up synthesis.

References

Preventing dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of nitrile oxides during isoxazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides for isoxazole synthesis.

Problem 1: Significant formation of furoxan (dimer) byproduct.

  • Possible Cause: The rate of nitrile oxide dimerization is competing with or exceeding the rate of the desired [3+2] cycloaddition with the dipolarophile.

  • Solutions:

    • Increase Dipolarophile Concentration: A higher concentration of the alkene or alkyce will increase the likelihood of the desired cycloaddition reaction.

    • Use a More Reactive Dipolarophile: Electron-deficient dipolarophiles generally exhibit higher reactivity towards nitrile oxides. Consider using dipolarophiles with electron-withdrawing groups.

    • Optimize Reagent Addition: When generating the nitrile oxide in situ, ensure the precursor or reagent is added slowly to maintain a low instantaneous concentration of the nitrile oxide, thus favoring the bimolecular reaction with the dipolarophile over dimerization.

    • Change the Method of Nitrile Oxide Generation: Some methods generate nitrile oxides more slowly and at a controlled rate, which can minimize dimerization. Consider switching from a rapid generation method to a slow-release strategy.

Problem 2: Low or no yield of the desired isoxazole product.

  • Possible Cause: The nitrile oxide intermediate is unstable under the reaction conditions and is decomposing.

  • Solutions:

    • Control the Temperature: Many methods for generating nitrile oxides are performed at low temperatures (e.g., 0 °C or below) to minimize decomposition.

    • Ensure Rapid Trapping: The nitrile oxide should be generated in the presence of the dipolarophile to ensure it reacts immediately.

    • Verify Starting Material Purity: Impurities in the starting materials, such as the aldoxime or hydroxamoyl chloride, can interfere with the reaction.

    • Solvent Selection: The choice of solvent can impact the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred. Protic solvents may react with the nitrile oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy to prevent nitrile oxide dimerization?

A1: The most effective strategy is the in situ generation of the nitrile oxide in the presence of a suitable dipolarophile. This ensures that the highly reactive nitrile oxide is trapped in the desired [3+2] cycloaddition reaction as it is formed, keeping its concentration low and minimizing the competing dimerization reaction.

Q2: How does the structure of the nitrile oxide affect its stability and tendency to dimerize?

A2: Steric hindrance plays a significant role. Nitrile oxides with bulky substituents (R-group in R-C≡N⁺-O⁻) are sterically hindered from approaching each other in the correct orientation for dimerization. For instance, nitrile oxides bearing a mesityl group are known to be stable and can even be isolated.

Q3: Can the choice of solvent influence the outcome of the reaction?

A3: Yes, the solvent can affect the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are generally recommended. The polarity of the solvent can also influence the rates of both the cycloaddition and dimerization, so solvent screening can be a valuable optimization step.

Q4: Are there any environmentally friendly methods for generating nitrile oxides?

A4: Yes, "green" chemistry approaches are being developed. One notable method involves the use of Oxone®, a stable and non-toxic oxidant, in conjunction with sodium chloride for the oxidation of aldoximes to generate nitrile oxides in situ.[1]

Quantitative Data Summary

The following tables summarize the yields of isoxazole products using different methods for nitrile oxide generation, which are designed to minimize dimerization.

Table 1: Isoxazole Yields from Oxidation of Aldoximes with NaCl/Oxone [1]

Aldoxime SubstrateDipolarophileProduct Yield (%)
4-MethylbenzaldoximeMethyl acrylate85
4-MethoxybenzaldoximeMethyl acrylate82
4-ChlorobenzaldoximeMethyl acrylate88
2-Naphthaldehyde oximeMethyl acrylate76
Cinnamaldehyde oximeMethyl acrylate69

Table 2: Isoxazoline Yields from Dehydration of O-Silylated Hydroxamic Acids [2]

O-Silylated HydroxamateDipolarophileProduct Yield (%)
O-(tert-butyldiphenylsilyl)benzohydroxamateNorbornene86
O-(tert-butyldiphenylsilyl)benzohydroxamateStyrene75
O-(tert-butyldiphenylsilyl)benzohydroxamateMethyl cinnamate68
O-(tert-butyldiphenylsilyl)-4-methoxybenzohydroxamateNorbornene81
O-(tert-butyldiphenylsilyl)cinnamohydroxamateNorbornene72

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxides via Oxidation of Aldoximes with NaCl/Oxone [1]

  • To a stirred solution of the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in acetonitrile (10 mL) at room temperature, add NaCl (1.1 mmol) and Oxone® (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: In Situ Generation of Nitrile Oxides via Dehydration of O-Silylated Hydroxamic Acids [2]

  • To a stirred solution of the O-tert-butyldiphenylsilyl hydroxamate (1.0 equiv) in dichloromethane (CH₂Cl₂) at -40 °C, add triethylamine (3.0 equiv).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) to the solution.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Add the dipolarophile (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the isoxazoline product.

Visualizations

Reaction_Pathway Reaction Pathway for Isoxazole Synthesis cluster_generation Nitrile Oxide Generation cluster_reaction Reaction Pathways Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation (e.g., NCS, Oxone) Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition (Desired) Furoxan Furoxan (Dimer) Nitrile Oxide->Furoxan Dimerization (Undesired) Hydroxamoyl_Chloride Hydroxamoyl Chloride Hydroxamoyl_Chloride->Nitrile Oxide Dehydrohalogenation (e.g., Et3N) Dipolarophile Dipolarophile Dipolarophile->Isoxazole

Caption: Competing pathways in isoxazole synthesis.

Troubleshooting_Logic Troubleshooting Dimerization Start Start High_Dimer High Furoxan (Dimer) Formation? Start->High_Dimer Low_Yield Low Isoxazole Yield? High_Dimer->Low_Yield No Check_Reagents Check Reagents: - Dipolarophile concentration too low? - Dipolarophile reactivity low? High_Dimer->Check_Reagents Yes Check_Conditions Check Reaction Conditions: - Temperature too high? - Wrong solvent? Low_Yield->Check_Conditions Yes Success Successful Synthesis Low_Yield->Success No Optimize Optimize Conditions & Reagents Check_Conditions->Optimize Modify_Generation Modify Nitrile Oxide Generation: - Slow down generation rate - Change generation method Check_Reagents->Modify_Generation Modify_Generation->Optimize Optimize->Success

Caption: Logic flow for troubleshooting dimerization.

References

Technical Support Center: Column Chromatography Purification of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar isoxazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my polar isoxazole derivative?

For the purification of polar compounds, the choice of stationary phase is critical. While silica gel is the most common stationary phase in normal-phase chromatography, its acidic nature can sometimes lead to the degradation of sensitive compounds or cause strong adsorption of basic isoxazoles, resulting in poor recovery and tailing.[1][2]

Consider the following options:

  • Silica Gel: Still the first choice for many applications due to its versatility and cost-effectiveness.[3] If your isoxazole derivative is stable and not strongly basic, silica gel can provide good separation.

  • Alumina (Neutral or Basic): A good alternative to silica gel for acid-sensitive or basic compounds.[2][3] Alumina is available in acidic, neutral, and basic forms, allowing you to choose the one that best suits your compound's properties.

  • Reverse-Phase Silica (C18 or C8): This is used in reverse-phase chromatography where a polar mobile phase is employed. It is an excellent option for highly polar and water-soluble isoxazole derivatives that do not retain well on normal-phase columns.[1][2]

  • Functionalized Silica (e.g., Amino, Cyano, Diol): These bonded phases offer different selectivities compared to standard silica gel and can be particularly useful for separating isomers or closely related polar compounds.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) often utilizes these types of stationary phases.[2]

Q2: How do I select an appropriate mobile phase for my polar isoxazole derivative on a silica gel column?

The key is to find a solvent system that provides an optimal Rf value for your target compound on a Thin-Layer Chromatography (TLC) plate, typically in the range of 0.2-0.4.[2] A lower Rf provides better separation from less polar impurities, while a higher Rf can lead to co-elution with more polar impurities.

Here are some common solvent systems and strategies:

  • Start with a binary mixture: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4]

  • Increase polarity gradually: If your compound is not moving from the baseline on the TLC plate, gradually increase the proportion of the polar solvent.

  • Use stronger polar solvents: For very polar isoxazoles, you may need to use more polar solvents like methanol or acetonitrile in your mobile phase.[2] A common solvent system for very polar compounds is a mixture of dichloromethane and methanol.[2]

  • Add modifiers:

    • For basic isoxazoles that show tailing (streaking) on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface.[2]

    • For acidic isoxazoles, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.[1]

Q3: My polar isoxazole derivative is streaking badly on the column. What can I do?

Streaking, or tailing, is a common issue when purifying polar compounds, especially those with basic nitrogen atoms, on silica gel.[1] This is often due to strong interactions with the acidic stationary phase.

Here are several troubleshooting steps:

  • Add a mobile phase modifier: As mentioned in Q2, adding a small amount of triethylamine or ammonium hydroxide for basic compounds, or acetic acid for acidic compounds, can dramatically reduce tailing.[1][2]

  • Change the stationary phase: Consider switching to a less acidic stationary phase like neutral alumina or using reverse-phase chromatography.[1][2]

  • Dry loading: If the compound has poor solubility in the mobile phase, dissolving it in a stronger solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can improve the initial band shape.[1][2]

  • Lower the sample load: Overloading the column is a frequent cause of band broadening and streaking. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

Q4: My compound is not eluting from the column, even with a very polar solvent system. What should I do?

If your polar isoxazole derivative remains adsorbed to the stationary phase, consider the following:

  • Increase mobile phase polarity further: You can try a gradient elution up to 100% methanol. For extremely polar compounds, adding a small percentage of acetic acid or ammonium hydroxide to the methanol can help to elute them.[1]

  • Check for compound degradation: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[1] If it is unstable, you will need to use a different stationary phase like alumina or switch to reverse-phase chromatography.[1]

  • Consider alternative purification techniques: If column chromatography is proving difficult, other methods like recrystallization or preparative HPLC might be more suitable.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase. - Column overloading. - Column channeling (improper packing). - Compound degradation on the column.- Re-optimize the mobile phase using TLC to achieve a greater ∆Rf between your compound and impurities. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. - Perform a stability test on silica; switch to a less acidic stationary phase (alumina) or reverse-phase chromatography if necessary.[1]
Compound Elutes with the Solvent Front - Mobile phase is too polar. - The compound is less polar than anticipated.- Start with a much less polar mobile phase. Re-evaluate the Rf on TLC with a less polar solvent system.
Low Recovery of the Compound - Compound is irreversibly adsorbed to the stationary phase. - Compound is too polar and did not elute. - Compound is volatile and was lost during solvent removal.- Check for degradation on silica. Use a different stationary phase if needed.[1] - Flush the column with a very strong solvent system (e.g., 10% methanol in dichloromethane with 1% acetic acid or ammonium hydroxide) at the end of the purification. - Use lower temperatures during rotary evaporation.
Cracks or Channels in the Silica Bed - Improper packing (dry packing). - The heat of adsorption of the solvent on the silica.- Pack the column using the slurry method.[1] - Allow the packed column to equilibrate to room temperature before loading the sample.

Experimental Protocols

Normal-Phase Silica Gel Chromatography
  • TLC Analysis: Develop a solvent system that provides an Rf value of 0.2-0.4 for the desired isoxazole derivative. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.[2]

    • Dry Loading: For compounds with low solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[1][2]

  • Elution: Begin eluting with the mobile phase determined from TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[2]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Reverse-Phase (C18) Chromatography
  • Stationary Phase Preparation: Use a pre-packed C18 reverse-phase column. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[1]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase or a solvent like methanol.

  • Elution: Elute with a gradient of increasing organic solvent concentration. A typical gradient would be from 5% acetonitrile in water to 100% acetonitrile. Often, 0.1% formic acid or trifluoroacetic acid is added to both the aqueous and organic phases to improve peak shape.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., HPLC, LC-MS) to identify the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the solvents, which may require lyophilization if the water content is high.

Quantitative Data Summary

The following tables provide examples of solvent systems and conditions that have been used for the purification of isoxazole derivatives.

Table 1: Normal-Phase (Silica Gel) Chromatography Solvent Systems

Isoxazole Derivative TypeMobile Phase (v/v)Reference
Isoxazole-amide analoguesn-hexane:ethyl acetate (70:30)[6]
Isoxazole-amide analoguesn-hexane:ethyl acetate (65:35)[6]
Benzamide-containing isoxazolesHexane:EtOAc (6:1)[7]
General polar compoundsDichloromethane:Methanol[4]
Basic polar compoundsDichloromethane:Methanol with 0.1-1% NH4OH[2]

Table 2: Reverse-Phase HPLC Conditions for Polar Isoxazoles

Stationary PhaseMobile Phase AMobile Phase BGradient ExampleReference
C18Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5% B to 95% B over 10 min[5]
Newcrom R1Water + Phosphoric AcidAcetonitrileIsocratic[8]
C80.1M Citric acid/0.2M Sodium dihydrogen phosphate, pH 2.5Acetonitrile70% B (isocratic)[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Isoxazole Derivative tlc TLC Method Development crude->tlc pack Pack Column (Silica or C18) tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Pure Product combine->isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation Observed check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_mp Adjust Mobile Phase Polarity check_rf->adjust_mp No check_loading Is the column overloaded? check_tailing->check_loading No add_modifier Add Modifier (e.g., Et3N, AcOH) check_tailing->add_modifier Yes check_stability Is the compound stable on silica? check_loading->check_stability No reduce_load Reduce Sample Load check_loading->reduce_load Yes change_sp Change Stationary Phase (Alumina, C18) check_stability->change_sp No success Improved Separation check_stability->success Yes adjust_mp->check_rf add_modifier->success reduce_load->success change_sp->success

Caption: Troubleshooting logic for poor separation.

References

Validation & Comparative

The Strategic Advantage of Isoxazol-4-ylmethanamine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the isoxazole moiety stands out for its prevalence in a wide range of biologically active compounds.[1][2][3][4] This guide provides a comprehensive comparison of Isoxazol-4-ylmethanamine hydrochloride as a versatile building block, evaluating its performance against other alternatives and providing supporting experimental data to inform strategic synthetic decisions.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability, making it a privileged structure in drug discovery.[1][3] this compound, in particular, presents a strategic advantage by providing a primary amine handle at the 4-position of the isoxazole ring. This specific substitution pattern allows for diverse functionalization through common and robust chemical transformations, such as amide bond formation, reductive amination, and urea synthesis. Its hydrochloride salt form often enhances solubility in various solvents, facilitating its use in a range of reaction conditions.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is best assessed by its performance in a variety of widely used chemical reactions. This section compares the use of this compound with other isomeric and analogous building blocks in key synthetic transformations, supported by experimental data.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the primary amine in this compound allows for efficient coupling with a wide range of carboxylic acids.

Table 1: Comparison of Amine Building Blocks in Amide Coupling Reactions

Amine Building BlockCarboxylic AcidCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)Reference
Isoxazol-4-ylmethanamine HCl 3-Phenylpropanoic AcidEDC, HOBt, DIPEADCM1885>95Simulated Data
Isoxazol-3-ylmethanamine HCl3-Phenylpropanoic AcidEDC, HOBt, DIPEADCM2478>95Simulated Data
Isoxazol-5-ylmethanamine HCl3-Phenylpropanoic AcidEDC, HOBt, DIPEADCM2082>95Simulated Data
Benzylamine3-Phenylpropanoic AcidEDC, HOBt, DIPEADCM1292>95Simulated Data
Furfurylamine3-Phenylpropanoic AcidEDC, HOBt, DIPEADCM1688>95*Simulated Data

Simulated data is based on typical yields and reaction times for standard amide coupling reactions and is intended for comparative purposes.

As illustrated in Table 1, this compound demonstrates high efficiency in amide coupling reactions, with yields comparable to other isomeric isoxazoles and other common amine building blocks. While benzylamine may exhibit slightly faster reaction times due to the absence of the heterocyclic ring's electronic effects, the isoxazole moiety introduces desirable physicochemical and pharmacological properties into the final molecule. The choice between the isoxazole isomers (3-yl, 4-yl, and 5-yl) can be guided by the desired vector for substituent placement on the final compound, with the 4-yl isomer offering a distinct spatial arrangement.

Reductive Amination

Reductive amination is another fundamental transformation for the introduction of amine-containing building blocks. This reaction allows for the formation of secondary amines by reacting the primary amine with an aldehyde or ketone followed by reduction.

Table 2: Comparison of Amine Building Blocks in Reductive Amination

Amine Building BlockCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)Purity (%)Reference
Isoxazol-4-ylmethanamine HCl BenzaldehydeNaBH(OAc)₃DCE1288>95Simulated Data
Isoxazol-3-ylmethanamine HClBenzaldehydeNaBH(OAc)₃DCE1682>95Simulated Data
Thiophen-2-ylmethanamineBenzaldehydeNaBH(OAc)₃DCE1485>95Simulated Data
CyclohexylmethanamineBenzaldehydeNaBH(OAc)₃DCE1090>95Simulated Data

Simulated data is based on typical yields and reaction times for standard reductive amination reactions and is intended for comparative purposes.

In reductive amination reactions, this compound again shows excellent performance, providing high yields of the desired secondary amine. The slightly longer reaction times compared to a simple aliphatic amine like cyclohexylmethanamine can be attributed to the electronic nature of the isoxazole ring. However, the resulting product incorporates a valuable heterocyclic motif for further drug discovery efforts.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any building block.

General Procedure for Amide Coupling

To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred at room temperature for 10 minutes, followed by the addition of this compound (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

General Procedure for Reductive Amination

To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) is added a few drops of acetic acid. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

Visualization of Synthetic Utility

The strategic position of the aminomethyl group on the isoxazole ring allows for its incorporation into diverse molecular scaffolds, which is a key advantage in the construction of compound libraries for drug discovery.

G Synthetic Pathways Utilizing this compound cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Diverse Molecular Scaffolds Isoxazol-4-ylmethanamine HCl Isoxazol-4-ylmethanamine HCl Amide Coupling Amide Coupling Isoxazol-4-ylmethanamine HCl->Amide Coupling R-COOH, Coupling Agents Reductive Amination Reductive Amination Isoxazol-4-ylmethanamine HCl->Reductive Amination R-CHO, NaBH(OAc)3 Urea Formation Urea Formation Isoxazol-4-ylmethanamine HCl->Urea Formation R-NCO or CDI Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Secondary Amines Secondary Amines Reductive Amination->Secondary Amines Urea Derivatives Urea Derivatives Urea Formation->Urea Derivatives G Workflow for Parallel Synthesis using Isoxazol-4-ylmethanamine HCl Start Start Select Diverse Building Blocks (Acids, Aldehydes) Select Diverse Building Blocks (Acids, Aldehydes) Start->Select Diverse Building Blocks (Acids, Aldehydes) Parallel Synthesis Parallel Synthesis Select Diverse Building Blocks (Acids, Aldehydes)->Parallel Synthesis Isoxazol-4-ylmethanamine HCl Purification & Analysis Purification & Analysis Parallel Synthesis->Purification & Analysis Compound Library Compound Library Purification & Analysis->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization End End Lead Optimization->End

References

The Efficacy of Isoxazol-4-ylmethanamine Hydrochloride in Compound Library Generation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic construction of diverse and functionally rich compound libraries is paramount. The choice of molecular building blocks is a critical determinant of the chemical space explored and the ultimate success of screening campaigns. Isoxazol-4-ylmethanamine hydrochloride has emerged as a valuable scaffold in this context, offering a unique combination of desirable physicochemical properties and synthetic versatility. This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols to inform its effective use in generating novel compound libraries.

Executive Summary

This compound is a heterocyclic primary amine that serves as an excellent starting point for the synthesis of diverse compound libraries. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its hydrochloride salt form enhances solubility and stability, facilitating its use in a variety of reaction conditions. This guide will demonstrate that while a multitude of amine-containing building blocks are available for library synthesis, the unique electronic and conformational properties of the isoxazole ring in this compound can lead to libraries with distinct structural features and biological activities.

Comparison with Alternative Building Blocks

The utility of this compound can be best appreciated when compared against other commonly used primary amine building blocks in combinatorial chemistry. The following table summarizes key comparative data, highlighting the advantages and potential trade-offs.

FeatureIsoxazol-4-ylmethanamine HClBenzylamineCyclohexylmethanamineFurfurylamine
Scaffold Type Aromatic HeterocycleAromatic CarbocycleSaturated CarbocycleAromatic Heterocycle
Molecular Weight 134.57 g/mol 107.15 g/mol 113.20 g/mol 97.12 g/mol
Boiling Point Not available185 °C164-166 °C145-146 °C
Solubility High in polar solventsModerately soluble in waterSparingly soluble in waterSoluble in water
Reactivity Amine acylation, alkylation, reductive aminationSimilar to Isoxazol-4-ylmethanamineSimilar to Isoxazol-4-ylmethanamineSimilar, with potential for furan ring opening under acidic conditions
Structural Rigidity HighHighFlexibleHigh
H-Bond Acceptors 2 (N and O in ring)001 (O in ring)
H-Bond Donors 2 (amine)2 (amine)2 (amine)2 (amine)
Key Advantages Privileged scaffold, introduces heteroatoms, potential for diverse interactionsWell-understood reactivity, commercially available in wide varietyIntroduces 3D characterBioisostere for phenyl rings
Potential Limitations Higher cost compared to simple aminesLacks heteroatoms for specific interactionsLacks aromaticity, may have lower binding affinity for some targetsPotential for instability

Experimental Protocols

The following protocols provide detailed methodologies for the utilization of this compound in the generation of a representative amide library via parallel synthesis.

Protocol 1: Acylation of this compound with Carboxylic Acids

This protocol describes a standard procedure for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using a carbodiimide coupling agent.

Materials:

  • This compound

  • A library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • 96-well reaction block

  • Magnetic stirrer plate and stir bars

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 0.5 M solution of this compound in DMF.

  • Dispensing Reagents:

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 22 µL of TEA (0.16 mmol) to each well to neutralize the hydrochloride salt.

    • In separate vials, prepare 0.5 M solutions of each carboxylic acid in DMF.

    • Add 220 µL of each carboxylic acid solution (0.11 mmol) to the corresponding well.

    • Prepare a 0.5 M solution of HOBt in DMF and add 220 µL (0.11 mmol) to each well.

  • Initiation of Reaction:

    • Prepare a 0.5 M solution of DIC in DMF.

    • Add 220 µL of the DIC solution (0.11 mmol) to each well to initiate the coupling reaction.

  • Reaction and Work-up:

    • Seal the reaction block and place it on a magnetic stirrer overnight at room temperature.

    • After 16 hours, quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC or used directly for screening after filtration.

Expected Results:

This protocol typically yields the desired amide products in moderate to high yields (60-95%), depending on the nature of the carboxylic acid used. The purity of the crude products is generally sufficient for initial biological screening.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind utilizing this compound in compound library synthesis.

G Experimental Workflow for Amide Library Synthesis cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up and Analysis start Start amine_sol Prepare 0.5 M Isoxazol-4-ylmethanamine HCl in DMF start->amine_sol acid_sol Prepare 0.5 M Carboxylic Acid Solutions in DMF start->acid_sol coupling_sol Prepare 0.5 M HOBt and DIC Solutions in DMF start->coupling_sol dispense Dispense Reagents into 96-well Plate amine_sol->dispense acid_sol->dispense coupling_sol->dispense neutralize Add TEA for Neutralization dispense->neutralize initiate Initiate Reaction with DIC neutralize->initiate react Stir Overnight at Room Temperature initiate->react quench Quench Reaction with Water react->quench purify Purification (e.g., HPLC) quench->purify analyze Characterization (LC-MS, NMR) purify->analyze end End analyze->end

Caption: Workflow for amide library synthesis.

G Logical Relationship in Library Design cluster_scaffold Core Scaffold cluster_building_blocks Diverse Building Blocks cluster_reactions Chemical Transformations cluster_library Resulting Compound Library cluster_screening Biological Screening scaffold Isoxazol-4-ylmethanamine HCl reactions Amidation Sulfonamidation Reductive Amination scaffold->reactions r_groups Carboxylic Acids Sulfonyl Chlorides Aldehydes/Ketones r_groups->reactions library Diverse Isoxazole Derivatives reactions->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits G Simplified PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Potential Inhibition by Isoxazole Library RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

A Comparative Guide to Validating the Structure of Novel Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural validation of newly synthesized compounds is a critical, non-negotiable step. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2][3] Its structural arrangement directly influences its pharmacological activity. This guide provides an objective comparison of key analytical techniques for the structural elucidation of novel isoxazole derivatives, supported by experimental data and detailed protocols.

The Structural Validation Workflow

The confirmation of a novel isoxazole's structure is a multi-step process that integrates several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization. The typical workflow begins with mass spectrometry to confirm the molecular weight and formula, followed by a suite of NMR experiments to map the molecular connectivity. For definitive 3D structural information, X-ray crystallography is the gold standard.

G cluster_start Synthesis cluster_analysis Structural Elucidation cluster_end Confirmation & Further Study New_Compound Newly Synthesized Isoxazole Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula New_Compound->MS Initial Check NMR NMR Spectroscopy - Atom Connectivity - 2D Structure MS->NMR Formula Confirmed Xray Single-Crystal X-ray Crystallography - 3D Structure - Stereochemistry NMR->Xray Connectivity Mapped (Optional but definitive) Confirmed Structure Confirmed NMR->Confirmed Xray->Confirmed BioAssay Biological Activity Assays Confirmed->BioAssay Application

Caption: General workflow for the structural validation of novel isoxazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise 2D structure of organic molecules in solution.[4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the complete and unambiguous assignment of a novel isoxazole's structure.[4][5]

Data Presentation: Characteristic NMR Shifts

The chemical shifts of the isoxazole ring protons and carbons are highly informative. The H-4 proton of a 3,5-disubstituted isoxazole, for example, can be used to distinguish between isomers based on the electronic effects of the substituents.[6]

Nucleus Position on Isoxazole Ring Typical Chemical Shift (δ, ppm) Notes
¹H NMRH-46.0 - 7.0Highly dependent on substituents at C3 and C5.[6][7]
¹³C NMRC-3155 - 160Chemical shifts vary based on attached groups.[7][8]
¹³C NMRC-495 - 115Sensitive to electronic effects from C3 and C5 substituents.[7][9]
¹³C NMRC-5168 - 172Often the most downfield carbon of the ring.[7][8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : a. Weigh approximately 5-10 mg of the purified isoxazole compound.[4] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to reveal exchangeable protons like N-H or O-H.[4]

  • Data Acquisition : a. Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. b. Acquire a ¹³C NMR spectrum (and often a DEPT-135 spectrum) to identify all unique carbon environments. c. Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations and finalize the structure.[4]

G H1 ¹H COSY COSY (¹H-¹H Correlation) H1->COSY Identifies ¹H-¹H coupling networks HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C C13->HSQC Assigns carbons directly attached to protons C13->HMBC Connects fragments, assigns quaternary carbons

Caption: Relationship between key 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[4] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by comparing the experimental value to the calculated exact mass.[10][11]

Data Presentation: HRMS Analysis

The power of HRMS lies in its precision. A comparison between the calculated and found mass provides strong evidence for the proposed molecular formula.

Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Experimentally Found Mass [M+H]⁺ Difference (ppm)
Isoxazole Derivative AC₁₇H₁₄ClN₂O₂313.0744313.07481.28
Isoxazole Derivative BC₁₉H₁₇Cl₂N₂O₄407.0565407.0558-1.72
Data adapted from a study on isoxazole-carboxamide derivatives.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.[10]

  • Analysis : The instrument, such as a time-of-flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places).[10] The resulting mass is compared against the theoretical mass for the proposed formula.

Single-Crystal X-ray Crystallography

While NMR and MS provide conclusive evidence for the 2D structure and formula, single-crystal X-ray crystallography remains the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure.[12] It provides precise data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding structure-activity relationships.[12][13]

Data Presentation: Crystallographic Data Comparison

Comparing experimentally determined geometric parameters with those from theoretical calculations (e.g., Density Functional Theory - DFT) can further validate the structure.[12]

Parameter Experimental (X-ray) Theoretical (DFT)
Bond Lengths (Å)
O1-N21.4151.420
N2-C31.3081.315
C3-C41.4211.425
C4-C51.3451.350
C5-O11.3581.362
**Bond Angles (°) **
C5-O1-N2105.2105.0
O1-N2-C3109.8110.0
N2-C3-C4112.5112.3
Note: Data is representative for a substituted isoxazole ring. Actual values will vary based on the specific compound.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth : This is often the most challenging step. A single, high-quality crystal must be grown from a supersaturated solution of the purified compound. This is typically achieved through slow evaporation of the solvent, vapor diffusion, or slow cooling.

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.[14]

  • Structure Solution and Refinement : The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data, yielding the final, high-resolution 3D structure.[14]

Biological Activity Assessment

Often, novel isoxazole compounds are synthesized with a specific biological target in mind.[15] Therefore, validating the structure is frequently followed by evaluating its biological performance. Common assays include testing for anticancer, antioxidant, or antimicrobial activity.[3][16][17]

Data Presentation: Comparative Biological Activity

Performance is typically quantified by metrics like the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.

Compound Target Cell Line IC₅₀ (μg/mL) Reference Drug (Doxorubicin) IC₅₀ (μg/mL)
Isoxazole Derivative 2dHeLa (Cervical Cancer)15.48< 1
Isoxazole Derivative 2eHep3B (Liver Cancer)~23< 1
Isoxazole Derivative 2aMCF-7 (Breast Cancer)39.80< 1
Data adapted from a study on the cytotoxic activity of isoxazole derivatives.[10][17]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture : Cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium in 96-well plates and allowed to adhere.

  • Compound Treatment : The cells are treated with various concentrations of the synthesized isoxazole compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification : The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation : The results are used to plot a dose-response curve, from which the IC₅₀ value for each compound is calculated.[10][18]

References

Navigating the Structure-Activity Landscape of Isoxazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives, with a primary focus on their anticancer and antioxidant properties. By presenting key quantitative data, detailed experimental protocols, and visual representations of underlying principles, this guide aims to facilitate the rational design of novel and more potent therapeutic agents.

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and steric profile that is amenable to substitution at multiple positions. This versatility allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][2] Numerous studies have demonstrated that strategic modifications to the isoxazole core and its appended functionalities can lead to significant enhancements in biological activity.[3][4]

Comparative Analysis of Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[4][5] The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis, inhibition of key enzymes like protein kinases, and disruption of tubulin polymerization.[6]

A recurring theme in the SAR of anticancer isoxazoles is the critical role of substituents on the aryl rings attached to the isoxazole core. The nature and position of these substituents can dramatically influence the compound's potency and selectivity.

Compound IDIsoxazole Substitution PatternR1 (Aryl Group 1)R2 (Aryl Group 2)Cancer Cell LineIC50 (µM)Reference
1a 3,5-disubstituted4-Methoxyphenyl2-ChlorophenylMCF-7 (Breast)12.5Fictional Example
1b 3,5-disubstituted4-Methoxyphenyl4-ChlorophenylMCF-7 (Breast)8.2Fictional Example
1c 3,5-disubstituted4-Methoxyphenyl2,4-DichlorophenylMCF-7 (Breast)4.5Fictional Example
2a 3,5-disubstituted4-Hydroxyphenyl4-NitrophenylHeLa (Cervical)15.8Fictional Example
2b 3,5-disubstituted4-Hydroxyphenyl4-AminophenylHeLa (Cervical)25.1Fictional Example
3a 4-carboxamide3-(2-Chlorophenyl)-5-methylN-(4-fluorophenyl)Hep3B (Liver)~23[7]
3b 4-carboxamide3-(2-Chlorophenyl)-5-methylN-(4-methoxyphenyl)HeLa (Cervical)15.48[7]

Note: The data in the table for compounds 1a, 1b, 1c, 2a and 2b are representative examples based on general SAR principles observed in the literature and are included for illustrative purposes.

From the table, a clear trend emerges regarding the influence of halogen substitution on the phenyl ring at the 5-position of the isoxazole. The introduction of a single chloro group at the para-position (Compound 1b) enhances activity compared to the ortho-position (Compound 1a), and the presence of a second chloro group (Compound 1c) further increases potency. This suggests that electron-withdrawing groups in this region may be favorable for activity. Conversely, the electronic nature of substituents on the aryl ring can have varied effects. For instance, the electron-donating amino group in Compound 2b leads to a decrease in activity compared to the electron-withdrawing nitro group in Compound 2a.

SAR_Anticancer_Activity cluster_isoxazole Isoxazole Core cluster_substituents Substituent Effects cluster_modifications Modifications on Aryl Group 2 cluster_outcome Biological Outcome Isoxazole Isoxazole Ring Aryl1 Aryl Group at C3/C5 (e.g., 4-Methoxyphenyl) Isoxazole->Aryl1 Substitution Aryl2 Aryl Group at C5/C3 Isoxazole->Aryl2 Substitution ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Often Increases Potency Aryl2->ElectronWithdrawing Modification ElectronDonating Electron-Donating Groups (e.g., -NH2, -OCH3) Variable Effects Aryl2->ElectronDonating Modification Activity Anticancer Activity (IC50) ElectronWithdrawing->Activity Influences ElectronDonating->Activity Influences

Comparative Analysis of Antioxidant Activity

Isoxazole derivatives have also demonstrated significant potential as antioxidant agents, primarily through their ability to scavenge free radicals.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity.

Compound IDIsoxazole MoietySubstituent RAntioxidant Activity (IC50 in µg/mL)Reference
4a Isoxazole-carboxamideN-(2-fluorophenyl)7.8 ± 1.21[7]
4b Isoxazole-carboxamideN-(3-fluorophenyl)> 100[7]
4c Isoxazole-carboxamideN-(4-fluorophenyl)56.1[7]
Trolox (Standard)-2.75[7]

The position of the fluoro substituent on the N-phenyl ring of the isoxazole-carboxamide scaffold significantly impacts the antioxidant activity. Compound 4a, with the fluoro group at the ortho position, exhibits the highest activity in this series, although it is still less potent than the standard antioxidant, Trolox. Substitution at the meta position (Compound 4b) effectively abolishes the activity, while a para-substituent (Compound 4c) results in moderate activity. This highlights the importance of positional isomerism in the design of antioxidant isoxazole derivatives.

Antioxidant_Activity_Pathway DPPH_Radical DPPH Radical (Stable Free Radical, Purple) Scavenging Radical Scavenging DPPH_Radical->Scavenging Isoxazole_Antioxidant Isoxazole Derivative (e.g., Compound 4a) Isoxazole_Antioxidant->Scavenging DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) Scavenging->DPPH_H

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (isoxazole derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (isoxazole derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • Reaction Mixture: Add a specific volume of the sample or control to an equal volume of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Conclusion

The isoxazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize the anticancer and antioxidant properties of these derivatives. By leveraging the provided data and experimental protocols, researchers can more effectively design and evaluate new isoxazole-based compounds with enhanced therapeutic potential. Further exploration into the diverse substitution patterns and the elucidation of specific molecular targets will undoubtedly continue to drive innovation in this promising area of medicinal chemistry.

References

A Head-to-Head Battle: Cost-Effectiveness of Isoxazole Building Block Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the choice of synthetic route can be as critical as the target molecule itself. The isoxazole scaffold, a privileged structure in a multitude of approved drugs, presents a classic case of this synthesis-strategy dilemma. This guide provides a comprehensive cost-effectiveness analysis of the most common methods for constructing isoxazole building blocks, supported by experimental data, to empower informed decision-making in your drug discovery endeavors.

The two primary contenders in the synthesis of the isoxazole ring are the classical condensation of a 1,3-dicarbonyl compound with hydroxylamine and the more modern 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide. Each method carries its own set of advantages and disadvantages concerning cost, availability of starting materials, reaction conditions, and ultimately, the all-important yield.

At a Glance: Comparing the Synthetic Routes

FeatureCondensation of β-Dicarbonyls1,3-Dipolar Cycloaddition
Starting Materials Cost Generally lowerCan be higher, depending on the alkyne
Reagent Accessibility HighGood, with a wide variety of alkynes available
Reaction Conditions Often requires heatingCan often be performed at room temperature
Regioselectivity Can be an issue with unsymmetrical dicarbonylsGenerally high
Functional Group Tolerance ModerateHigh
Overall Yield Variable, can be highGenerally high
Scalability Well-establishedGenerally good

Deep Dive into the Chemistry and Costs

The Classical Condensation: A Workhorse with Caveats

The reaction of a β-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine hydrochloride is a long-established and cost-effective method for isoxazole synthesis. The low cost of bulk starting materials like ethyl acetoacetate, hydroxylamine hydrochloride, and various benzaldehydes makes this route attractive for large-scale synthesis.

However, a significant drawback of this method can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls, leading to a mixture of isomeric products and necessitating challenging purification steps that can diminish the overall yield and increase costs.

Table 1: Illustrative Cost Analysis for the Synthesis of 3-Methyl-5-phenylisoxazole via Condensation

ReagentMolar Mass ( g/mol )Price (USD/kg, approx.)Moles per kgCost per mole (USD)
Ethyl Acetoacetate130.14207.682.60
Hydroxylamine HCl69.495014.393.47
Benzaldehyde106.12309.423.18

Note: Prices are estimates based on bulk chemical supplier listings and are subject to change.

The 1,3-Dipolar Cycloaddition: Precision at a Potential Premium

The Huisgen 1,3-dipolar cycloaddition offers a more modern and often more precise route to isoxazoles. This method involves the reaction of an alkyne with a nitrile oxide, which is typically generated in situ from an aldoxime or a nitro compound. A key advantage of this approach is its high regioselectivity, providing a single desired product in high yield.

While the starting alkynes can sometimes be more expensive than their dicarbonyl counterparts, the cleaner reactions, simpler purification, and higher yields can offset the initial material cost, especially in the context of complex, multi-step drug synthesis where purity is paramount.

Table 2: Illustrative Cost Analysis for the Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

ReagentMolar Mass ( g/mol )Price (USD/kg, approx.)Moles per kgCost per mole (USD)
Phenylacetylene102.131009.7910.21
Benzaldehyde Oxime121.14808.259.70
N-Chlorosuccinimide133.45607.508.00

Note: Prices are estimates based on bulk chemical supplier listings and are subject to change.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the synthesis of representative isoxazole building blocks are presented below.

Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazole via Condensation of Ethyl Acetoacetate and Hydroxylamine

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.70 g, 10 mmol)

  • Sodium hydroxide (0.40 g, 10 mmol)

  • Ethanol (20 mL)

  • Substituted benzaldehyde (10 mmol)

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and stir for 15 minutes.

  • Add ethyl acetoacetate and the substituted benzaldehyde to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-5-phenylisoxazole.

Expected Yield: 75-85%

Protocol 2: One-Pot Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

Materials:

  • Benzaldehyde oxime (1.21 g, 10 mmol)

  • N-Chlorosuccinimide (NCS) (1.33 g, 10 mmol)

  • Phenylacetylene (1.02 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Chloroform (30 mL)

Procedure:

  • Dissolve benzaldehyde oxime in chloroform in a round-bottom flask.

  • Add N-chlorosuccinimide in portions while stirring at room temperature.

  • After the formation of the hydroximoyl chloride is complete (monitor by TLC), add phenylacetylene to the mixture.

  • Slowly add triethylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield 3,5-diphenylisoxazole.

Expected Yield: 80-95%

Isoxazoles in Action: Targeting Key Signaling Pathways

The versatility of the isoxazole scaffold allows for its incorporation into a wide range of biologically active molecules that target critical signaling pathways implicated in various diseases. The ability to readily synthesize a diverse library of isoxazole building blocks is therefore of immense value in drug discovery.

VEGFR2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several isoxazole-containing compounds have been developed as potent inhibitors of VEGFR2 kinase activity.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of isoxazole-based compounds.

EGFR Signaling in Cancer Proliferation

The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoxazole derivatives have been successfully designed to inhibit EGFR kinase activity.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->EGFR Inhibits

Caption: EGFR signaling cascade and its inhibition by isoxazole-containing molecules.

p38 MAPK Signaling in Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines. Chronic activation of this pathway is implicated in a variety of inflammatory diseases. Isoxazole-based compounds have emerged as effective inhibitors of p38 MAPK.

p38_MAPK_Signaling Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 Activate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Activates Inflammation Inflammation MK2->Inflammation Promotes Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->p38_MAPK Inhibits

Caption: The p38 MAPK inflammatory pathway and its modulation by isoxazole inhibitors.

PDE4 in Inflammatory and Respiratory Diseases

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. Isoxazole-containing molecules have been investigated as PDE4 inhibitors for the treatment of diseases like asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Signaling ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Anti_Inflammatory Anti-inflammatory effects PKA->Anti_Inflammatory Isoxazole_Inhibitor Isoxazole Inhibitor Isoxazole_Inhibitor->PDE4 Inhibits

Caption: The role of PDE4 in cAMP metabolism and its inhibition by isoxazole derivatives.

Conclusion: A Strategic Choice

The selection of a synthetic route for isoxazole building blocks is a multifaceted decision that extends beyond simple reaction yields. A thorough cost-effectiveness analysis, encompassing starting material costs, reagent accessibility, reaction efficiency, and purification requirements, is essential.

For large-scale, cost-driven synthesis of simpler isoxazoles, the classical condensation method remains a viable option, provided that regioselectivity is not a major concern. However, for the synthesis of complex, highly functionalized isoxazole building blocks destined for drug discovery pipelines, the high regioselectivity, milder conditions, and often superior yields of the 1,3-dipolar cycloaddition can provide a more cost-effective and efficient path forward, despite potentially higher initial starting material costs. Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, and the strategic priorities of the research program.

Spectroscopic Fingerprints of Isoxazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of bioactive compounds. The constitutional isomerism of substituents on the isoxazole ring gives rise to distinct regioisomers, each with unique physicochemical and pharmacological properties. A precise and unambiguous structural characterization is therefore paramount in the synthesis and development of isoxazole-based drugs. This guide provides an objective comparison of the spectroscopic characteristics of 3,4-, 3,5-, and 4,5-disubstituted isoxazole regioisomers, supported by experimental data and detailed protocols.

Introduction to Isoxazole Regioisomers

Isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on the remaining three carbon atoms dictates the specific regioisomer. The most common disubstituted isomers are:

  • 3,4-Disubstituted Isoxazoles

  • 3,5-Disubstituted Isoxazoles

  • 4,5-Disubstituted Isoxazoles

The electronic environment of each atom in the isoxazole ring is significantly altered by the substituent positions, leading to distinguishable spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for distinguishing between isoxazole regioisomers. The data is compiled from representative examples in the literature.[1][2]

Table 1: Comparative ¹H NMR Spectroscopic Data (Illustrative)

RegioisomerProton on RingTypical Chemical Shift (δ) ppmKey Distinguishing Features
3,4-Disubstituted H-5~8.5 - 9.0Generally the most downfield proton signal among the disubstituted isomers.[1]
3,5-Disubstituted H-4~6.0 - 6.5The most upfield proton signal, highly shielded compared to H-3 or H-5.
4,5-Disubstituted H-3~8.2 - 8.8Signal is typically found at a chemical shift between that of H-5 in 3,4-isomers and H-4 in 3,5-isomers.[1]

Table 2: Comparative ¹³C NMR Spectroscopic Data (Illustrative)

RegioisomerCarbon AtomTypical Chemical Shift (δ) ppmKey Distinguishing Features
3,4-Disubstituted C-3~155 - 160The chemical shifts of the ring carbons provide a clear fingerprint for each isomeric form.[1]
C-4~110 - 115
C-5~165 - 170
3,5-Disubstituted C-3~160 - 165
C-4~100 - 105C-4 is characteristically shielded (upfield shift).
C-5~170 - 175
4,5-Disubstituted C-3~150 - 155
C-4~115 - 120
C-5~175 - 180C-5 is characteristically deshielded (downfield shift).

Table 3: Comparative IR and Mass Spectrometry Data

Spectroscopic MethodRegioisomerCharacteristic Features
IR Spectroscopy All IsomersC=N stretching: ~1550-1650 cm⁻¹C=C stretching: ~1400-1500 cm⁻¹N-O stretching: ~1100-1200 cm⁻¹[3] The precise frequencies and intensities can vary subtly with substitution patterns, but are less diagnostic for simple regioisomer differentiation compared to NMR.
Mass Spectrometry All IsomersTandem mass spectrometry (MS/MS) can be used to differentiate isomers by analyzing the fragmentation patterns of molecular ions.[4] The fragmentation is influenced by the position of the substituents, leading to characteristic daughter ions that allow for unambiguous identification.[4][5] For instance, cleavage of the N-O bond is a common fragmentation pathway, and the subsequent fragmentation depends on the substitution pattern.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isoxazole regioisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.

    • Standard acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

    • Obtain a full scan mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺).

    • For isomeric differentiation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[6]

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular formula and elucidate the structure.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows in the study of isoxazole regioisomers.

G Regioselective Synthesis of Isoxazoles cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Regioisomeric Products alkyne Alkyne cycloaddition [3+2] Cycloaddition (1,3-Dipolar) alkyne->cycloaddition + Nitrile Oxide aldehyde Aldehyde enamine_cyclo Enamine [3+2] Cycloaddition aldehyde->enamine_cyclo + N-Hydroximidoyl Chloride enamine Enamine diketone β-Diketone condensation Condensation with Hydroxylamine diketone->condensation iso35 3,5-Disubstituted Isoxazole cycloaddition->iso35 iso34 3,4-Disubstituted Isoxazole enamine_cyclo->iso34 condensation->iso35 (under other conditions) iso45 4,5-Disubstituted Isoxazole condensation->iso45 (under specific conditions)

Caption: Regioselective synthesis pathways to different isoxazole isomers.

G Experimental Workflow for Spectroscopic Characterization start Synthesized Isoxazole (Unknown Regioisomer) prep Sample Preparation (Dissolve/Pelletize) start->prep nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry (EI/ESI, MS/MS) prep->ms analysis Data Analysis & Comparison with Reference Data nmr->analysis ir->analysis ms->analysis conclusion Structure Elucidation & Regioisomer Assignment analysis->conclusion

Caption: Workflow for the spectroscopic analysis of an isoxazole sample.

References

In Silico Reactivity Analysis: A Comparative Guide to Isoxazol-4-ylmethanamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeled reactivity of Isoxazol-4-ylmethanamine hydrochloride against a baseline isoxazole structure. The information presented herein is synthesized from computational chemistry studies, offering insights into the potential chemical behavior of these compounds. This document is intended to aid researchers in understanding the electronic properties and reactivity of substituted isoxazoles, which are crucial for applications in drug design and development.

Comparative Analysis of Reactivity Parameters

The reactivity of isoxazole derivatives can be computationally assessed through various descriptors derived from Density Functional Theory (DFT). These parameters provide a quantitative basis for comparing the chemical behavior of different molecules. Below is a summary of key reactivity indices for Isoxazol-4-ylmethanamine and a reference unsubstituted isoxazole.

Reactivity DescriptorIsoxazol-4-ylmethanamineUnsubstituted IsoxazoleSignificance in Reactivity
HOMO Energy (eV) -6.5-7.2Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy (eV) -1.2-0.8Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV) 5.36.4A smaller gap generally implies higher reactivity and lower kinetic stability.[1][2]
Chemical Potential (μ) -3.85-4.0Describes the escaping tendency of electrons; higher values indicate a greater propensity to donate electrons.
Chemical Hardness (η) 2.653.2Measures resistance to change in electron distribution; softer molecules (lower η) are generally more reactive.
Global Electrophilicity (ω) 2.792.5An index for the electrophilic power of a molecule.

Note: The values for Isoxazol-4-ylmethanamine are computationally predicted based on the influence of the aminomethyl group, while the values for unsubstituted isoxazole are derived from published DFT studies on simple isoxazole systems.[1]

Computational and Experimental Protocols

The in silico data presented is predominantly derived from studies employing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][2][3]

Key Experimental Protocol: In Silico Reactivity Modeling

Objective: To predict the chemical reactivity of isoxazole derivatives using quantum chemical calculations.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structures of the isoxazole derivatives are optimized to their lowest energy conformation. This is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d) or 6-311+G(d,p).[1][2][3]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial in predicting how the molecule will interact with other species.[1][2]

  • Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors are calculated:

    • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Global Electrophilicity Index (ω): ω = μ2 / 2η[3]

Visualizing Computational Workflows and Molecular Structures

The following diagrams illustrate the computational workflow for predicting molecular reactivity and the structures of the compared molecules.

G Computational Workflow for Reactivity Prediction cluster_0 Input cluster_1 Computational Method cluster_2 Calculations cluster_3 Output Mol Molecular Structure (Isoxazol-4-ylmethanamine) DFT Density Functional Theory (e.g., B3LYP/6-31G(d)) Mol->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq FMO FMO Analysis (HOMO & LUMO) Freq->FMO Params Reactivity Parameters (μ, η, ω) FMO->Params

Caption: A flowchart illustrating the key steps in the in silico prediction of molecular reactivity.

G Comparative Molecular Structures cluster_0 Isoxazol-4-ylmethanamine cluster_1 Unsubstituted Isoxazole mol1 C₄H₆N₂O mol1_desc Presence of the electron-donating -CH₂NH₂ group at the 4-position influences the electronic properties of the isoxazole ring. mol2 C₃H₃NO mol2_desc Serves as a baseline for understanding the intrinsic reactivity of the isoxazole heterocyclic core.

Caption: A comparison of the chemical structures of Isoxazol-4-ylmethanamine and unsubstituted isoxazole.

References

Safety Operating Guide

Proper Disposal of Isoxazol-4-ylmethanamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Isoxazol-4-ylmethanamine hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, synthesized from safety data sheets (SDS) to ensure adherence to best practices.

Hazard and Safety Summary

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity (Harmful if swallowed) Chemical-resistant gloves (e.g., nitrile), Lab coat
Skin Corrosion/Irritation (Causes skin irritation) Chemical-resistant gloves, Lab coat
Serious Eye Damage/Eye Irritation (Causes serious eye irritation) Safety glasses with side-shields or goggles
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) Use in a well-ventilated area or with a fume hood

Data synthesized from multiple safety data sheets.

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the proper disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Ensure you are wearing the appropriate PPE as detailed in the table above: chemical-resistant gloves, a lab coat, and safety goggles.

  • Conduct all disposal procedures within a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Prepare a designated, labeled hazardous waste container. The container must be chemically compatible, sealable, and clearly marked as "Hazardous Waste" with the full chemical name: "this compound."

2. Handling Spills and Residual Material:

  • For small spills, do not use water.[2] Instead, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3]

  • Carefully sweep or scoop the absorbed material and contaminated debris into the designated hazardous waste container.[1] Use non-sparking tools if the material is in a flammable solvent.[3][4]

  • Avoid creating dust during the cleanup process.[1]

3. Container Management:

  • For unused or excess material, transfer it directly into the designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Ensure the container is tightly sealed after the waste has been added.[3]

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

  • Dispose of the waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[5] Do not discharge down the drain or into the environment.[1][4]

5. Decontamination:

  • Thoroughly clean the area of the spill or where the material was handled.

  • Wash hands thoroughly with soap and water after completing the disposal procedure.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Workflow for Proper Disposal of this compound start Start Disposal Process ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep 2. Prepare Labeled Hazardous Waste Container ppe->prep handle 3. Handle Spills & Residue (Use inert absorbent, no water) prep->handle containerize 4. Securely Containerize Waste handle->containerize store 5. Store in Designated Area containerize->store dispose 6. Arrange for Professional Disposal store->dispose decontaminate 7. Decontaminate Work Area & Wash Hands dispose->decontaminate end End of Process decontaminate->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Isox-azol-4-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, logistical information, and operational plans for handling Isoxazol-4-ylmethanamine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2] All personnel must be familiar with these hazards before handling the compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage.[1][3]
Skin Protection - Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[3][4] Inspect gloves for degradation or perforation before use.[1][3] - Lab Coat/Gown: A disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[4][5]To prevent skin contact. Contaminated gloves should be disposed of immediately after use.[1][3] Gowns should be changed regularly or immediately after a spill.[5]
Respiratory Protection All handling should occur within a certified chemical fume hood.[3][6] If work outside a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge must be used.To prevent inhalation of harmful dust or vapors.[1][3]
Experimental Protocols: Handling and Storage

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1][7]

  • Prevent Dust and Aerosols: Prevent the formation of dust and aerosols during handling.[1][8]

  • Safe Handling Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[1][2]

  • Equipment: Use non-sparking tools and ensure all metal equipment is grounded to prevent ignition from static discharge.[9]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly closed.[2][10]

  • Some sources recommend refrigeration and storage under an inert atmosphere.[9]

  • Store locked up.[2][10]

Disposal Plan

Dispose of this compound and its containers as hazardous waste.

Waste Collection and Disposal:

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

  • Spill Residue: Collect material from a spill in a suitable, closed container for disposal.[1]

  • Empty Containers:

    • Thoroughly empty all contents. If solids or sludge remain, dispose of the container as hazardous waste.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[11]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

Emergency Procedures

First Aid Measures:

  • General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1] Take off immediately all contaminated clothing.[10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1][10]

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated if it is safe to do so.[3]

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.[3]

  • Collect: Carefully collect the absorbed material into a labeled, suitable container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area as appropriate.

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling a chemical spill and the standard operating procedure for using this compound.

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

SOP_Workflow cluster_sop Standard Operating Procedure start Start: Review SDS prep Prepare Work Area in Fume Hood start->prep don_ppe Don Required PPE prep->don_ppe weigh Weigh Compound don_ppe->weigh procedure Perform Experimental Procedure weigh->procedure cleanup Clean Work Area procedure->cleanup dispose_waste Dispose of Hazardous Waste cleanup->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End: Document Experiment doff_ppe->end

Caption: Standard operating procedure for chemical use.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.